molecular formula C7H14 B156626 Methylcyclohexane-d14 CAS No. 10120-28-2

Methylcyclohexane-d14

Cat. No.: B156626
CAS No.: 10120-28-2
M. Wt: 112.27 g/mol
InChI Key: UAEPNZWRGJTJPN-OBYKGMMLSA-N
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Description

Methylcyclohexane-d14 is a fully deuterated hydrocarbon where protium atoms are replaced by deuterium, serving as a critical tool in advanced spectroscopic and chemical research. Its primary research value lies in its application as a non-polar solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, where it provides a deuterium lock signal without interfering with the 1 H NMR analysis of dissolved organic compounds . In pharmaceutical development, this compound is utilized to trace metabolic pathways and elucidate complex reaction mechanisms, providing molecular-level insights that are crucial for designing targeted therapies . Within the petrochemical industry, this deuterated compound acts as a probe for studying catalytic reactions and refining processes, enabling researchers to optimize methods for improved yield and efficiency . In materials science, this compound is incorporated into polymers and advanced materials to analyze molecular dynamics and interactions, thereby aiding in the development of substances with enhanced properties such as durability and flexibility . Its stable isotopic structure also makes it an excellent internal standard in mass spectrometry, ensuring high analytical precision for quantitative analysis and research validation . The growing demand for high-purity deuterated compounds in these fields underscores the vital role of this compound in fostering scientific and technological innovation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-(trideuteriomethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEPNZWRGJTJPN-OBYKGMMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905983
Record name 1-(~2~H_3_)Methyl(~2~H_11_)cyclohexane
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Molecular Weight

112.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10120-28-2
Record name Methylcyclohexane-d14
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Record name (2H14)Methylcyclohexane
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Record name 1-(~2~H_3_)Methyl(~2~H_11_)cyclohexane
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Record name [2H14]methylcyclohexane
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Foundational & Exploratory

Methylcyclohexane-d14: A Technical Guide for Researchers in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methylcyclohexane-d14 (MCH-d14), a deuterated analog of methylcyclohexane, serves as a critical internal standard in analytical chemistry, particularly for the quantification of volatile organic compounds (VOCs) and petroleum hydrocarbons in complex matrices. Its application is pivotal in environmental monitoring, toxicology studies, and quality control in various industries. This guide provides a comprehensive overview of the use of this compound in research, detailing experimental protocols, presenting quantitative data, and visualizing the analytical workflow.

Core Applications in Research

The primary application of this compound is as an internal standard in gas chromatography-mass spectrometry (GC-MS) based analytical methods.[1] The principle behind its use lies in isotope dilution, a technique that significantly enhances the accuracy and precision of quantitative analysis. By introducing a known quantity of the deuterated standard into a sample, variations arising from sample preparation and instrument response can be effectively normalized.[1]

Due to its chemical similarity to many volatile organic compounds and components of petroleum products, MCH-d14 is an ideal internal standard for the analysis of these analytes in environmental samples such as water and soil.[2][3] Its use is often cited in methodologies developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the monitoring of pollutants.

Experimental Protocols

The following sections detail the methodologies for the analysis of VOCs and Total Petroleum Hydrocarbons (TPH) using this compound as an internal standard.

Analysis of Volatile Organic Compounds (VOCs) in Water

This protocol is a synthesized methodology based on established techniques such as U.S. EPA Method 524.2 for the determination of purgeable organic compounds in water.[4]

1. Sample Preparation and Spiking:

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa, ensuring no headspace.

  • Prior to analysis, allow the samples to come to room temperature.

  • Spike each 10 mL aliquot of the water sample with a standard solution containing this compound to achieve a final concentration of 10 µg/L.[5] Surrogate standards may also be added at this stage.

2. Purge and Trap:

  • Utilize a purge and trap system for the extraction and concentration of VOCs.

  • Purge the water sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes.

  • The purged VOCs are trapped on a sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve).

  • After purging, the trap is heated to desorb the VOCs onto the GC column.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 5 minutes.

      • Ramp 1: 4°C/min to 70°C.

      • Ramp 2: 20°C/min to 220°C, hold for 2 minutes.

    • Injector Temperature: 200°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-300 amu.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Quantification:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of this compound.

  • A calibration curve is generated by analyzing standards of known concentrations of the target VOCs and a constant concentration of the internal standard.

Analysis of Total Petroleum Hydrocarbons (TPH) in Soil

This protocol outlines a general procedure for the determination of TPH in soil, incorporating this compound as an internal standard.[3][6]

1. Sample Preparation and Extraction:

  • Air-dry the soil sample and sieve to remove large debris.

  • Weigh 10 g of the soil sample into a beaker.

  • Spike the sample with a known amount of this compound.

  • Extract the hydrocarbons using a suitable solvent (e.g., a 1:1 mixture of acetone and hexane) via sonication or Soxhlet extraction.[6]

  • Concentrate the extract to a final volume of 1 mL.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or equivalent.[6]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/min to 300°C, hold for 20 minutes.[6]

    • Injector Temperature: 300°C.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-550 amu.

    • Scan Mode: Full scan.

    • Ion Source Temperature: 250°C.

    • Transfer Line Temperature: 280°C.

3. Quantification:

  • The total petroleum hydrocarbon concentration is determined by integrating the total ion chromatogram over the specified hydrocarbon range (e.g., C10-C40) and comparing it to the peak area of the this compound internal standard.

  • A response factor is established using a standard containing a known concentration of a representative hydrocarbon mixture and the internal standard.

Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables illustrate typical performance data for the analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in water, where MCH-d14 would be an appropriate internal standard.[7][8]

Table 1: Calibration Data for BTEX Analysis

AnalyteConcentration (µg/L)Response Factor (RF)% Relative Standard Deviation (%RSD)
Benzene0.5 - 500.9985.2
Toluene0.5 - 500.9974.8
Ethylbenzene0.5 - 500.9996.1
m,p-Xylene0.5 - 500.9965.5
o-Xylene0.5 - 500.9975.9

Table 2: Method Detection Limit (MDL) and Recovery Data

AnalyteMethod Detection Limit (MDL) (µg/L)Spiked Concentration (µg/L)Mean Recovery (%)Recovery %RSD
Benzene0.151098.53.1
Toluene0.1810101.22.8
Ethylbenzene0.201097.94.2
m,p-Xylene0.251099.13.5
o-Xylene0.221098.83.8

Visualizations

The following diagrams illustrate the general workflow for the analysis of environmental samples using this compound as an internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample_Collection 1. Sample Collection (Water or Soil) Spiking 2. Spiking with This compound Sample_Collection->Spiking Extraction 3. Extraction (e.g., Purge & Trap, Sonication) Spiking->Extraction GC_MS 4. GC-MS Analysis Extraction->GC_MS Peak_Integration 5. Peak Integration GC_MS->Peak_Integration Quantification 6. Quantification using Internal Standard Peak_Integration->Quantification Reporting 7. Reporting of Results Quantification->Reporting

Caption: General analytical workflow for environmental sample analysis.

Internal_Standard_Logic cluster_process Analytical Process cluster_quantification Quantification Analyte Analyte of Interest Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep GC_MS_Injection GC-MS Injection Sample_Prep->GC_MS_Injection Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) GC_MS_Injection->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Logical flow of internal standard-based quantification.

References

An In-depth Technical Guide to Methylcyclohexane-d14: Physical and Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methylcyclohexane-d14 (MCH-d14), a deuterated isotopologue of methylcyclohexane. This document is intended to be a valuable resource for researchers and professionals in drug development and various scientific fields who utilize deuterated compounds in their work. The guide presents quantitative data in structured tables, details relevant experimental methodologies, and includes a visualization of a key metabolic pathway.

Core Physical and Chemical Properties

This compound is a saturated cycloalkane in which all 14 hydrogen atoms have been replaced with deuterium. This isotopic substitution leads to a higher molecular weight compared to its non-deuterated counterpart, which in turn influences its physical properties. It is commonly used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as an isotopic tracer in studies of reaction mechanisms and metabolic pathways.[1][2]

General Properties
PropertyValueReference
Chemical Formula C₇D₁₄[3]
Molecular Weight 112.27 g/mol
CAS Number 10120-28-2
Appearance Colorless liquid[4]
Odor Petroleum-like[4]
Physical Properties: A Comparative Overview

The following table summarizes the key physical properties of this compound and compares them with its non-deuterated (protio) analogue, Methylcyclohexane.

PropertyThis compoundMethylcyclohexaneReference
Density 0.88 g/mL at 25 °C0.77 g/mL at 20 °C[5]
Boiling Point 101 °C101 °C[6][7]
Melting Point -126 °C-126.6 °C[4][7]
Refractive Index n20/D 1.4189n20/D 1.4231[4]
Flash Point -4 °C-3.9 °C (25 °F)[4]

Experimental Protocols for Property Determination

The determination of the physical properties of this compound follows standard laboratory procedures for organic liquids. Below are detailed methodologies for key experiments.

Density Determination

The density of this compound can be accurately measured using a digital density meter. This method is preferred for its precision and the small sample volume required.

Protocol:

  • Calibration: Calibrate the digital density meter with dry air and deionized water at the desired temperature (e.g., 25 °C).

  • Sample Preparation: Ensure the this compound sample is free of impurities and air bubbles.

  • Measurement: Inject the sample into the oscillating U-tube of the density meter.

  • Equilibration: Allow the sample to reach thermal equilibrium within the instrument.

  • Reading: Record the density reading directly from the instrument's display. Multiple readings should be taken and averaged to ensure accuracy.

Melting Point Determination

The melting point of this compound, which is a solid at very low temperatures, can be determined using the capillary method with a melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube and then frozen using a suitable cooling bath (e.g., liquid nitrogen or a dry ice/acetone slurry).

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[8]

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[8]

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded. This provides the melting point range. For a pure substance, this range should be narrow.[8]

Boiling Point Determination

The boiling point can be determined using a micro boiling point method, which is suitable for small sample volumes.

Protocol:

  • Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Heating: The test tube is gently heated in a heating bath (e.g., an oil bath or a Thiele tube).

  • Observation: As the liquid heats up, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Reading: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Refractive Index Measurement

The refractive index of this compound can be determined using an Abbe refractometer.

Protocol:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

  • Sample Application: Apply a few drops of the this compound sample onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to spread evenly.

  • Observation: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale. The measurement should be performed at a constant temperature, typically 20 °C.

Application in Research: Isotopic Tracer for Metabolic Studies

Deuterated compounds like this compound are invaluable tools for tracing the metabolic fate of molecules in biological systems.[9] While specific studies detailing the metabolism of MCH-d14 are not abundant, the metabolic pathway of its protio counterpart has been investigated. The following diagram illustrates the primary metabolic pathway of methylcyclohexane in rabbits, which serves as a predictive model for the metabolism of MCH-d14 in similar biological systems. The use of a deuterated tracer would allow for the precise tracking and quantification of these metabolites using techniques like mass spectrometry.[10]

Metabolic_Pathway_of_Methylcyclohexane MCH Methylcyclohexane MCH_OH_cis2 cis-2-Methylcyclohexanol MCH->MCH_OH_cis2 Hydroxylation MCH_OH_trans2 trans-2-Methylcyclohexanol MCH->MCH_OH_trans2 Hydroxylation MCH_OH_cis3 cis-3-Methylcyclohexanol MCH->MCH_OH_cis3 Hydroxylation MCH_OH_trans3 trans-3-Methylcyclohexanol MCH->MCH_OH_trans3 Hydroxylation MCH_OH_cis4 cis-4-Methylcyclohexanol MCH->MCH_OH_cis4 Hydroxylation MCH_OH_trans4 trans-4-Methylcyclohexanol MCH->MCH_OH_trans4 Hydroxylation CHM Cyclohexylmethanol MCH->CHM Hydroxylation Glucuronide Glucuronide Conjugates MCH_OH_cis2->Glucuronide Conjugation MCH_OH_trans2->Glucuronide Conjugation MCH_OH_cis3->Glucuronide Conjugation MCH_OH_trans3->Glucuronide Conjugation MCH_OH_cis4->Glucuronide Conjugation MCH_OH_trans4->Glucuronide Conjugation BenzoicAcid Benzoic Acid CHM->BenzoicAcid Oxidation CHM->Glucuronide Conjugation

Caption: Metabolic pathway of methylcyclohexane in vivo.

Chemical Reactivity and Stability

This compound is a stable, non-polar, and relatively inert cycloalkane. Its chemical reactivity is similar to that of methylcyclohexane and other alkanes. It is a flammable liquid and should be handled with appropriate safety precautions. It is incompatible with strong oxidizing agents.

Conclusion

This technical guide provides essential data and methodologies for researchers working with this compound. Its well-defined physical and chemical properties, coupled with its utility as an isotopic tracer, make it a valuable compound in various scientific disciplines, including drug metabolism and pharmacokinetic studies. The provided experimental protocols offer a foundation for the accurate determination of its key physical characteristics, ensuring reliable and reproducible research outcomes.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Methylcyclohexane-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Methylcyclohexane-d14 (perdeuteromethylcyclohexane). This deuterated solvent is a valuable tool in various scientific fields, including drug metabolism studies, mechanistic investigations, and as a solvent for nuclear magnetic resonance (NMR) spectroscopy. This document outlines the primary synthetic route, detailed experimental protocols, and robust analytical methodologies for determining isotopic enrichment.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a two-step process starting from toluene. The first step is the deuteration of toluene to produce toluene-d8, followed by the catalytic hydrogenation of the deuterated aromatic ring to yield the final product, this compound.

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Toluene Toluene (C₇H₈) Toluene_d8 Toluene-d8 (C₇D₈) Toluene->Toluene_d8 Catalytic Deuteration (e.g., H/D exchange with D₂O or D₂ gas) MCH_d14 This compound (C₇D₁₄) Toluene_d8->MCH_d14 Catalytic Hydrogenation (with D₂ gas)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Catalytic Deuteration of Toluene to Toluene-d8

This procedure is based on established methods for hydrogen-deuterium exchange on aromatic rings, often utilizing a heterogeneous catalyst.

  • Materials:

    • Toluene

    • Deuterium oxide (D₂O, 99.9 atom % D) or Deuterium gas (D₂)

    • Platinum or Palladium on a solid support (e.g., 5% Pt/C or 10% Pd/C)

    • High-pressure autoclave reactor

  • Procedure:

    • In a high-pressure autoclave reactor, add toluene and the chosen catalyst (e.g., 1-5 mol% of the catalyst relative to toluene).

    • Add a significant excess of the deuterium source. If using D₂O, a phase-transfer catalyst may be beneficial. If using D₂ gas, the reactor should be purged and filled to the desired pressure.

    • Seal the reactor and heat to a temperature typically ranging from 100 to 200 °C. The optimal temperature will depend on the specific catalyst used.

    • Pressurize the reactor with D₂ gas to a pressure of 10-50 bar.

    • Stir the reaction mixture vigorously for 24-72 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by NMR or GC-MS to determine the degree of deuteration.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess D₂ gas.

    • Filter the reaction mixture to remove the catalyst.

    • The crude toluene-d8 can be purified by distillation to remove any residual starting material and byproducts.

Step 2: Catalytic Hydrogenation of Toluene-d8 to this compound

This step involves the saturation of the deuterated aromatic ring.

  • Materials:

    • Toluene-d8 (from Step 1)

    • Deuterium gas (D₂, 99.9 atom % D)

    • Rhodium, Platinum, or Palladium on a solid support (e.g., 5% Rh/C, 5% Pt/C)

    • Solvent (e.g., ethanol, ethyl acetate)

    • High-pressure hydrogenation apparatus

  • Procedure:

    • Dissolve the purified toluene-d8 in a suitable solvent in a high-pressure hydrogenation vessel.

    • Add the hydrogenation catalyst (e.g., 1-5 mol%).

    • Seal the vessel, purge with nitrogen or argon, and then purge with D₂ gas.

    • Pressurize the vessel with D₂ gas to a pressure of 10-100 bar.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-80 °C) until the uptake of D₂ gas ceases. The reaction is typically complete within 12-24 hours.

    • Monitor the reaction by GC-MS to confirm the complete conversion of toluene-d8.

    • Once the reaction is complete, carefully vent the excess D₂ gas.

    • Filter the reaction mixture to remove the catalyst.

    • The solvent can be removed by distillation to yield the crude this compound.

    • Further purification can be achieved by fractional distillation to obtain the high-purity product.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial and is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes typical quantitative data for commercially available this compound.

ParameterTypical ValueReference
Isotopic Purity (atom % D) ≥ 99.5%[1]
Chemical Purity ≥ 98%[1]
Molecular Weight 112.27 g/mol [1][2]
Boiling Point 101 °C
Density 0.88 g/mL at 25 °C
Analytical Protocols

Protocol 1: Isotopic Purity Determination by NMR Spectroscopy

Quantitative ¹H NMR is a powerful technique to determine the isotopic purity by measuring the residual proton signals.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

    • Accurately weigh a known amount of the this compound sample into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., chloroform-d) to dissolve the sample and standard.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

    • Use a 90° pulse angle.

  • Data Analysis:

    • Integrate the residual proton signals of this compound (typically appearing as multiplets in the aliphatic region).

    • Integrate the signal of the internal standard.

    • Calculate the amount of residual non-deuterated Methylcyclohexane based on the relative integrals and the known amount of the internal standard.

    • The atom % D isotopic purity is calculated as: Atom % D = (1 - (moles of residual protons / (14 * moles of this compound))) * 100%

Protocol 2: Isotopic Purity Determination by GC-MS

GC-MS is used to determine the distribution of isotopologues and confirm the molecular weight.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Method:

    • Column: A non-polar capillary column (e.g., DB-1ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-150.

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Examine the mass spectrum of the peak. The molecular ion (M⁺) for fully deuterated this compound is expected at m/z 112.

    • The isotopic purity can be estimated by comparing the intensity of the M⁺ peak with the intensities of peaks corresponding to lower mass isotopologues (M-1, M-2, etc.).

    • Correction for the natural abundance of ¹³C is necessary for accurate determination.

Logical Relationships in Isotopic Purity

The final isotopic purity of this compound is dependent on several factors throughout the synthesis and purification process.

Isotopic_Purity_Factors cluster_synthesis Synthesis Factors cluster_purification Purification Factors Purity of D₂O/D₂ Purity of D₂O/D₂ Isotopic Purity Isotopic Purity Purity of D₂O/D₂->Isotopic Purity Catalyst Activity Catalyst Activity Catalyst Activity->Isotopic Purity Reaction Conditions Reaction Conditions (Temp, Pressure, Time) Reaction Conditions->Isotopic Purity Distillation Efficiency Distillation Efficiency Distillation Efficiency->Isotopic Purity Handling Procedures Handling Procedures (Moisture exclusion) Handling Procedures->Isotopic Purity

Caption: Factors influencing the isotopic purity.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers should optimize the described protocols based on their specific laboratory conditions and available equipment to achieve the desired product quality.

References

Methylcyclohexane-d14 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of methylcyclohexane-d14, a deuterated isotopologue of methylcyclohexane. This document includes its molecular weight and formula, and details the experimental methodologies used for its characterization.

Core Data

The fundamental molecular properties of methylcyclohexane and its deuterated form, this compound, are summarized below. The substitution of hydrogen atoms with deuterium atoms results in a significant increase in molecular weight.

CompoundChemical FormulaMolecular Weight ( g/mol )
MethylcyclohexaneC₇H₁₄98.19[1][2][3][4]
This compoundC₇D₁₄112.27[5][6]

Experimental Protocols

The determination of the molecular weight and confirmation of the isotopic enrichment of this compound are primarily achieved through mass spectrometry. The synthesis of this deuterated compound can be accomplished via catalytic deuteration of a suitable precursor.

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the catalytic deuteration of toluene. This process involves the addition of deuterium gas to the aromatic ring of toluene in the presence of a metal catalyst, followed by the reduction of the methyl group.

Materials:

  • Toluene

  • Deuterium gas (D₂)

  • Palladium on carbon (Pd/C) catalyst (or other suitable catalysts like platinum or rhodium)

  • High-pressure autoclave reactor

  • Solvent (e.g., ethanol)

Procedure:

  • The toluene precursor and the Pd/C catalyst are introduced into a high-pressure autoclave reactor.

  • The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air.

  • Deuterium gas is then introduced into the reactor to a specified pressure.

  • The reaction mixture is heated to a designated temperature and stirred vigorously to ensure efficient mixing and reaction.

  • The reaction is allowed to proceed for a set period, during which the catalytic addition of deuterium to the toluene molecule occurs.

  • Upon completion, the reactor is cooled, and the excess deuterium gas is safely vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The resulting this compound is purified, typically by distillation, to remove any unreacted starting material or byproducts.

Characterization by Mass Spectrometry

Mass spectrometry is a critical analytical technique for confirming the molecular weight and assessing the isotopic purity of the synthesized this compound.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is employed for accurate mass determination.

Procedure:

  • A small sample of the purified this compound is introduced into the mass spectrometer's ion source.

  • In the ion source, the molecules are ionized, typically by electron ionization (EI), which involves bombarding the sample with a beam of high-energy electrons. This process forms a molecular ion (M⁺) by ejecting an electron from the molecule.

  • The resulting ions are then accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector measures the abundance of ions at each m/z value.

  • The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of this compound at an m/z of approximately 112.27. The spectrum for the non-deuterated methylcyclohexane would show a molecular ion peak at an m/z of about 98.19.

  • The presence and intensity of peaks at lower m/z values can provide information about the fragmentation pattern of the molecule, which can be used for structural confirmation. The isotopic purity can be evaluated by analyzing the relative intensities of the peaks corresponding to partially deuterated species.

Logical Relationships

The following diagram illustrates the synthetic relationship between the starting material, the deuteration agent, and the final deuterated product.

G toluene Toluene (C₇H₈) mch_d14 This compound (C₇D₁₄) toluene->mch_d14 Catalytic Deuteration d2 Deuterium Gas (D₂) d2->mch_d14 catalyst Catalyst (e.g., Pd/C) catalyst->mch_d14

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Safe Handling of Methylcyclohexane-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methylcyclohexane-d14, a deuterated solvent used in a variety of scientific applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are associated with its flammability, potential for skin irritation, and risk of aspiration if swallowed. It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2]

Table 1: Hazard Identification

Hazard ClassCategoryHazard Statement
Flammable Liquid2H225: Highly flammable liquid and vapour.[1][2][3][4]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness.[1][2][3]
Aspiration Hazard1H304: May be fatal if swallowed and enters airways.[1][2][3]
Hazardous to the Aquatic Environment (Acute)1H400: Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment (Chronic)1 & 2H410: Very toxic to aquatic life with long lasting effects.[4] H411: Toxic to aquatic life with long lasting effects.[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₆D₁₁CD₃[5]
Molecular Weight 112.27 g/mol [5][6]
Appearance Colorless liquid[7]
Odor Faint, benzene-like[7]
Boiling Point 100.9 °C to 101 °C[1][4]
Melting Point -126.3 °C to -126.4 °C[1][7]
Flash Point -4 °C (closed cup)[1][4]
Density 0.88 g/mL at 25 °C[4]
Vapor Pressure 37 mmHg (20°C) for non-deuterated Methylcyclohexane[7]
Solubility in Water 0.014 g/L at 25 °C for non-deuterated Methylcyclohexane[7]
Explosive Limits 0.34 - 6.3 %[4]

Safe Handling and Storage Workflow

A systematic approach to handling and storage is paramount to minimizing risks associated with this compound.

Safe_Handling_Workflow cluster_receipt Receipt & Initial Storage cluster_use Laboratory Use cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store_Initial Store in a Cool, Dry, Well-Ventilated, Flammable Liquid Storage Area Inspect->Store_Initial Prep Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Flame-Retardant Lab Coat Store_Initial->Prep Transfer to Lab Work_Area Work in a Fume Hood Prep->Work_Area Dispense Dispense Using Grounded Equipment and Spark-Proof Tools Work_Area->Dispense Handling Avoid Inhalation, Ingestion, and Skin/Eye Contact Dispense->Handling Collect Collect Waste in a Labeled, Approved Container Handling->Collect Generate Waste Spill Small Spill: Absorb with Inert Material First_Aid First Aid: - Eye: Rinse with water - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting, seek immediate medical attention Spill->First_Aid Fire Fire: Use Dry Chemical, CO2, or Foam Extinguisher Fire->First_Aid Dispose Dispose of as Hazardous Waste in Accordance with Regulations Collect->Dispose

Caption: Workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

Table 3: Exposure Controls and Personal Protection

Control ParameterRecommendation
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood.[8][9] Use explosion-proof equipment.[10]
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[1]
Skin Protection Wear protective gloves (e.g., nitrile rubber). Wear a lab coat or chemical-resistant apron.[1][2]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][8]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][11]
Skin Contact Immediately remove contaminated clothing. Wash skin with soap and plenty of water.[2][8] If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]
Ingestion Do NOT induce vomiting.[2][11] Immediately call a POISON CENTER or doctor/physician.[1][2]

Fire-Fighting Measures

This compound is highly flammable and presents a significant fire hazard.

Table 5: Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Unsuitable Extinguishing Media Do not use a heavy water stream.
Specific Hazards Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release Measures

Prompt and safe cleanup of spills is necessary to prevent further hazards.

Table 6: Accidental Release Measures

ActionProcedure
Personal Precautions Evacuate personnel to a safe area.[2] Ensure adequate ventilation. Remove all sources of ignition.[2] Wear appropriate personal protective equipment.
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
Methods for Cleaning Up Absorb with inert absorbent material (e.g., sand, diatomaceous earth) and dispose of as hazardous waste.[1]

Toxicological Information

The toxicological data for this compound is often extrapolated from its non-deuterated counterpart, Methylcyclohexane.

Table 7: Summary of Toxicological Effects

EffectObservation
Acute Toxicity May be fatal if swallowed and enters airways.[1][2][3] May cause drowsiness or dizziness upon inhalation.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation May cause serious eye irritation.[3]
Carcinogenicity Not classified as a carcinogen.
Germ Cell Mutagenicity Not classified as a mutagen.
Reproductive Toxicity Not classified as a reproductive toxicant.

Experimental Protocols

The hazard classifications of this compound are based on standardized experimental protocols. Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[7]

  • Principle: A substance is administered in graduated doses to several groups of experimental animals, one dose per group.[7]

  • Methodology:

    • Healthy, young adult rodents are fasted prior to dosing.

    • The test substance is administered by gavage in a single dose.

    • Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

    • Body weights are recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

    • The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.[7]

Acute Dermal Irritation (Based on OECD Guideline 404)

This test assesses the potential for a substance to cause reversible inflammatory changes to the skin.[8]

  • Principle: The substance is applied to the skin of an animal for a defined period, and the degree of irritation is evaluated.[8]

  • Methodology:

    • A small area of skin on the back of an albino rabbit is clipped free of fur.

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.[12]

    • The patch is secured with semi-occlusive dressing for a 4-hour exposure period.[6]

    • After exposure, the patch is removed, and the skin is cleaned.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6]

    • Lesions are scored, and the reversibility of the effects is observed for up to 14 days.[12]

Flash Point Determination (Based on ASTM D93)

This method determines the lowest temperature at which the vapors of a liquid will ignite.

  • Principle: A sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space.[13]

  • Methodology (Pensky-Martens Closed Cup):

    • The test cup is filled with the sample to a specified level.

    • The lid is secured, and the sample is heated at a controlled rate while being stirred.[3]

    • At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the cup.[13]

    • The flash point is the lowest temperature at which a flash is observed.[14]

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of it in the sewer system.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for this compound before use and follow all applicable safety regulations.

References

Navigating the Uncharted Waters of Solubility in Methylcyclohexane-d14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of compounds in Methylcyclohexane-d14 (MCH-d14), a deuterated solvent increasingly utilized in specialized applications such as NMR spectroscopy and as a non-polar medium in various chemical processes. Due to the limited availability of a centralized, public database for the solubility of diverse compounds in MCH-d14, this document focuses on the fundamental principles governing solubility in this solvent and provides detailed experimental protocols for its determination.

Core Concepts: Understanding Solubility in a Non-Polar, Deuterated Solvent

Methylcyclohexane is a non-polar, aliphatic hydrocarbon.[1][2][3] Its deuterated analogue, this compound, shares these fundamental physicochemical properties. The principle of "like dissolves like" is paramount in predicting the solubility of a given compound in MCH-d14.[4][5]

  • High Solubility: Non-polar organic compounds, such as other hydrocarbons, lipids, and many uncharged small molecules, are expected to exhibit high solubility in MCH-d14.[4] The intermolecular interactions at play are primarily weak van der Waals forces.[4]

  • Low Solubility: Conversely, polar and ionic compounds, including salts, polar polymers, and molecules with multiple hydrogen bond donor or acceptor groups, will have very limited solubility.[6][7] The significant energy required to overcome the strong intermolecular forces within the polar solute is not compensated by the weak interactions with the non-polar MCH-d14 molecules.[6]

  • The Impact of Deuteration: While the isotopic substitution of hydrogen with deuterium does not drastically alter the polarity of the solvent, it can have subtle effects on physicochemical properties. These "isotopic effects" can slightly influence solubility compared to the non-deuterated counterpart, although for most practical purposes, the general solubility trends will remain the same.

Data Presentation: A Framework for Your Findings

Given the scarcity of published, quantitative solubility data for a wide range of compounds in this compound, the following table serves as a template for presenting experimentally determined solubility data. For illustrative purposes, this table includes expected solubility behavior and data for representative compounds in non-deuterated methylcyclohexane, which is expected to be a close proxy.

Compound NameChemical ClassTemperature (°C)Solubility ( g/100g MCH-d14)Molar Solubility (mol/L)Method of DeterminationNotes
Example Data (in non-deuterated Methylcyclohexane)
AnthracenePolycyclic Aromatic Hydrocarbon250.83[8]0.047SpectrophotometryExpected to be highly soluble.
PolystyrenePolymer25Soluble[1]-Visual InspectionThe exact solubility depends on the molecular weight of the polymer.
WaterInorganic250.014[3][9]0.0078Karl Fischer TitrationAs a polar compound, water has very low solubility in this non-polar solvent.
Hypothetical Data for Drug Compounds
Compound XNon-polar Small Molecule25[Insert Experimental Value][Calculate from Experimental Value]Shake-Flask with HPLCInclude any relevant observations.
Compound YPolar Small Molecule25[Insert Experimental Value][Calculate from Experimental Value]Shake-Flask with HPLCExpected to have low solubility.

Experimental Protocols: Determining Solubility in this compound

The following are detailed methodologies for the accurate determination of the thermodynamic solubility of a compound in this compound.

The Shake-Flask Method with Gravimetric or Chromatographic Analysis

This is the gold standard for determining thermodynamic solubility.[10][11][12] It involves creating a saturated solution of the compound in MCH-d14 and then quantifying the concentration of the dissolved solute.

Materials:

  • Compound of interest (solute)

  • This compound (solvent)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, MS) or a microbalance for gravimetric analysis.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a vial. The excess solid is crucial to ensure that the solution reaches equilibrium at saturation.

    • Add a known volume or mass of this compound to the vial.

    • Seal the vial tightly to prevent the evaporation of the volatile solvent.

  • Equilibration:

    • Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[11]

    • It is advisable to run preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification of Solute Concentration:

    • HPLC Analysis:

      • Prepare a series of standard solutions of the compound in a suitable solvent (the mobile phase is often a good choice) at known concentrations.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

      • Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Back-calculate the original concentration in the saturated MCH-d14 solution, accounting for any dilutions.

    • Gravimetric Analysis:

      • Accurately weigh a clean, dry container.

      • Transfer a known mass or volume of the filtered saturated solution into the container.

      • Evaporate the this compound under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

      • Once all the solvent has evaporated, reweigh the container with the dried solute.

      • The difference in mass corresponds to the mass of the dissolved solute. Calculate the solubility in g/100g of solvent.

Workflow for the Shake-Flask Method

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification prep1 Add excess solute to vial prep2 Add known amount of MCH-d14 prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (24-72h) prep3->equil sep1 Settle excess solid equil->sep1 sep2 Filter supernatant (0.22 µm PTFE) sep1->sep2 quant Analysis Method sep2->quant hplc HPLC Analysis quant->hplc Liquid Sample grav Gravimetric Analysis quant->grav Solid Residue

Caption: Workflow for determining solubility using the shake-flask method.

¹H NMR Spectroscopy Method

This method is particularly well-suited for determining solubility in a deuterated solvent like MCH-d14 as the solvent itself will not produce a significant proton signal in the ¹H NMR spectrum.

Materials:

  • Compound of interest (solute) with known proton signals

  • This compound (solvent)

  • Internal standard (a non-volatile compound soluble in MCH-d14 with a known chemical shift that does not overlap with the solute's signals, e.g., 1,3,5-trichlorobenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a Saturated Solution:

    • Follow steps 1 and 2 of the Shake-Flask Method to prepare a saturated solution of the compound in MCH-d14 at a constant temperature.

  • Prepare the NMR Sample:

    • After equilibration and settling of the excess solid (step 3 of the Shake-Flask Method), carefully transfer a known volume of the supernatant to a clean, pre-weighed vial.

    • Add a known mass of the internal standard to this vial.

    • Ensure the internal standard is completely dissolved.

    • Transfer an appropriate amount of this solution to an NMR tube.

  • Acquire ¹H NMR Spectrum:

    • Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal from the compound of interest and a signal from the internal standard.

    • Calculate the molar ratio of the compound to the internal standard using the following equation:

      (Integral of Compound Signal / Number of Protons for that Signal) / (Integral of Standard Signal / Number of Protons for that Signal) = Molar Ratio

    • Knowing the mass of the internal standard and its molecular weight, calculate the moles of the internal standard.

    • From the molar ratio, calculate the moles of the dissolved compound.

    • Knowing the initial volume of the saturated solution used, calculate the molar solubility (mol/L).

Workflow for the ¹H NMR Method

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep1 Prepare saturated solution in MCH-d14 prep2 Add known mass of internal standard to supernatant prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq Acquire quantitative 1H NMR spectrum prep3->acq an1 Integrate compound and standard signals acq->an1 an2 Calculate molar ratio an1->an2 an3 Determine molar solubility an2->an3

References

Methylcyclohexane-d14: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential non-polar deuterated solvent for the analysis of hydrophobic and non-polar compounds, Methylcyclohexane-d14 offers a unique combination of physical and spectral properties that make it a valuable tool in NMR spectroscopy, particularly in the fields of chemical synthesis, materials science, and drug development. This guide provides a comprehensive overview of this compound, including its properties, synthesis, applications in NMR spectroscopy, and detailed experimental protocols.

Core Properties of this compound

This compound (MCH-d14) is the perdeuterated isotopologue of methylcyclohexane. Its physical and chemical properties are crucial for its application as a non-polar solvent in NMR spectroscopy.

PropertyValue
Chemical Formula C₇D₁₄
Molecular Weight 112.27 g/mol
CAS Number 10120-28-2
Appearance Colorless liquid
Density 0.88 g/mL at 25 °C
Boiling Point 101 °C
Melting Point -126 °C
Flash Point -4 °C
Isotopic Purity ≥99.5 atom % D

Synthesis of this compound

The synthesis of perdeuterated methylcyclohexane typically involves the catalytic deuteration of a suitable aromatic precursor, such as toluene, using deuterium gas in the presence of a catalyst.

Experimental Protocol: Catalytic Deuteration of Toluene

This process involves the complete saturation of the aromatic ring and the methyl group with deuterium.

Materials:

  • Toluene

  • Deuterium gas (D₂)

  • Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)

  • High-pressure autoclave reactor

  • Anhydrous solvent (e.g., diethyl ether)

  • Filtration apparatus

Procedure:

  • In a clean, dry high-pressure autoclave, add a solution of toluene in an anhydrous solvent.

  • Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically around 5-10 mol% relative to the toluene.

  • Seal the autoclave and purge the system with an inert gas, such as nitrogen or argon, to remove any air.

  • Pressurize the autoclave with deuterium gas to the desired pressure (typically 10-50 bar).

  • Heat the reactor to the desired temperature (e.g., 100-150 °C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by measuring the uptake of deuterium gas. The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate, containing this compound, can be purified by distillation to remove the solvent and any byproducts.

Logical Relationship for Synthesis:

Synthesis Toluene Toluene (C₇H₈) Reaction Catalytic Deuteration Toluene->Reaction D2_gas Deuterium Gas (D₂) D2_gas->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Reactor High-Pressure Reactor (Heat, Pressure) Filtration Filtration Reactor->Filtration Reaction->Reactor Purification Distillation Filtration->Purification MCH_d14 This compound (C₇D₁₄) Purification->MCH_d14

Caption: Synthesis of this compound via catalytic deuteration.

Applications in NMR Spectroscopy

This compound is an excellent solvent for NMR analysis of non-polar and hydrophobic compounds. Its key advantages include:

  • High Deuteration Level: With an isotopic purity of ≥99.5 atom % D, the residual proton signals are minimal, providing a clean background for the analyte's spectrum.

  • Wide Temperature Range: Its low melting point (-126 °C) and high boiling point (101 °C) allow for a broad range of temperatures to be used in variable-temperature NMR studies.

  • Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and does not react with most analytes.

  • Good Solubility for Non-Polar Compounds: It effectively dissolves a wide range of non-polar organic molecules, polymers, and natural products that are insoluble in more polar solvents.

Comparison with Other Non-Polar Deuterated Solvents
SolventKey AdvantagesKey Disadvantages
This compound Wide liquid range, good for variable temperature studies.Relatively high cost.
Cyclohexane-d12 Similar properties to MCH-d14, often slightly cheaper.Higher melting point (6.5 °C) limits low-temperature studies.
Toluene-d8 Good for aromatic compounds due to potential for π-π stacking interactions.Aromatic residual signals can interfere with the analyte's aromatic region.
NMR Spectral Data

The residual proton signals in this compound are important for referencing the NMR spectrum.

NucleusChemical Shift (ppm)Multiplicity
¹H~1.5 (broad multiplet)Multiplet
¹³C~35.8, 33.1, 26.8, 23.1Multiplets

Note: The exact chemical shifts of residual peaks can vary slightly depending on the specific batch, temperature, and presence of other substances.

Experimental Protocols for NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following is a detailed protocol for preparing a sample of a non-polar compound using this compound.

Materials:

  • Analyte (non-polar solid or liquid)

  • This compound

  • NMR tube (e.g., 5 mm)

  • Vial

  • Pipette

  • Vortex mixer (optional)

  • Filter (e.g., cotton plug in a pipette)

Procedure:

  • Weigh the Analyte: Accurately weigh 1-10 mg of the solid analyte into a clean, dry vial. For a liquid analyte, use a micropipette to transfer a small volume (e.g., 1-5 µL).

  • Add the Solvent: Using a clean pipette, add approximately 0.5-0.7 mL of this compound to the vial containing the analyte.

  • Dissolve the Analyte: Gently swirl the vial or use a vortex mixer to ensure the analyte is completely dissolved. If the analyte is not readily soluble, gentle warming may be applied.

  • Filter the Solution (if necessary): If any solid particles are present, filter the solution through a pipette with a small cotton plug directly into the NMR tube. This will prevent shimming issues and improve spectral quality.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry NMR tube using a pipette.

  • Cap and Label: Securely cap the NMR tube and label it appropriately.

Experimental Workflow for NMR Sample Preparation:

NMR_Workflow start Start weigh Weigh Analyte (1-10 mg solid or 1-5 µL liquid) start->weigh add_solvent Add this compound (0.5-0.7 mL) weigh->add_solvent dissolve Dissolve Analyte (Swirl/Vortex) add_solvent->dissolve check_clarity Is Solution Clear? dissolve->check_clarity filter Filter Solution check_clarity->filter No transfer Transfer to NMR Tube check_clarity->transfer Yes filter->transfer cap Cap and Label Tube transfer->cap end Ready for NMR Analysis cap->end

Caption: Workflow for preparing an NMR sample with this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][3][4] It is important to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[1][2][3][4] Keep the solvent away from heat, sparks, and open flames.[1][2][3][4] Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly effective non-polar deuterated solvent for NMR spectroscopy. Its wide liquid temperature range, chemical inertness, and excellent solubilizing power for hydrophobic compounds make it an invaluable tool for researchers in various scientific disciplines. By following the detailed protocols and understanding the properties outlined in this guide, scientists can effectively utilize this compound to obtain high-quality NMR data for their non-polar analytes.

References

A Technical Guide to High-Purity Methylcyclohexane-d14: Commercial Availability, Quality Control, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Methylcyclohexane-d14 (perdeuterated methylcyclohexane), a valuable solvent and internal standard for researchers in the pharmaceutical and chemical industries. This document details its commercial availability, outlines rigorous experimental protocols for its synthesis and quality control, and explores its applications in modern drug discovery and development.

Commercial Availability of High-Purity this compound

High-purity this compound is commercially available from a number of specialized chemical suppliers. The primary specifications to consider are isotopic purity (atom % D) and chemical purity. Isotopic purity indicates the percentage of deuterium atoms relative to all hydrogen isotopes in the molecule, while chemical purity refers to the percentage of the deuterated compound relative to any non-deuterated or other chemical impurities. For most research and development applications, an isotopic purity of ≥99.5 atom % D is recommended.

Below is a summary of commercially available high-purity this compound from prominent suppliers:

SupplierProduct NameIsotopic Purity (atom % D)Chemical Purity (%)CAS Number
Cambridge Isotope Laboratories, Inc.Methylcyclohexane-d₁₄ (D, 99.5%)≥99.59810120-28-2
Sigma-Aldrich (Merck)This compound≥99.5≥99 (CP)10120-28-2
EurisotopMethylcyclohexane D14 (D, 99.5%)≥99.5Not Specified10120-28-2
CP Lab SafetyThis compound, min 99.5 atom% D≥99.5Not Specified10120-28-2
LGC StandardsThis compound (Reagent grade)≥99≥9910120-28-2
Biotuva Life SciencesThis compound99.5Not Specified10120-28-2
Apollo ScientificThis compound>99.5Not Specified10120-28-2

Experimental Protocols

Representative Synthesis of High-Purity this compound

The synthesis of perdeuterated this compound is typically achieved through the catalytic deuteration of toluene-d8. This process involves the addition of deuterium gas to the aromatic ring of deuterated toluene in the presence of a catalyst.

Materials:

  • Toluene-d8 (≥99.5 atom % D)

  • Deuterium gas (D₂) (≥99.8 atom % D)

  • Platinum on activated carbon catalyst (Pt/C, 5 wt. %)

  • Anhydrous ethanol (reaction solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Schlenk line and inert gas (Argon or Nitrogen) supply

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, carefully weigh and add the 5% Pt/C catalyst to the high-pressure autoclave reactor. The catalyst loading is typically 1-5 mol% relative to the toluene-d8.

  • Solvent and Substrate Addition: Add anhydrous ethanol to the reactor to create a slurry with the catalyst. Subsequently, add the toluene-d8 to the reactor.

  • Reactor Sealing and Purging: Seal the autoclave reactor and purge the system multiple times with an inert gas to remove any residual air and moisture.

  • Deuterium Gas Introduction: Pressurize the reactor with deuterium gas. The pressure can range from 10 to 50 bar, depending on the desired reaction rate.

  • Reaction: Heat the reactor to a temperature between 50-100 °C and stir the reaction mixture vigorously. Monitor the reaction progress by observing the pressure drop of the deuterium gas. The reaction is typically complete within 24-48 hours.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.

  • Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst.

  • Solvent Removal: Remove the ethanol solvent from the filtrate by rotary evaporation.

  • Purification: The crude this compound can be purified by fractional distillation to remove any remaining starting material or byproducts, yielding the high-purity product.

Quality Control of High-Purity this compound

Rigorous quality control is essential to ensure the isotopic and chemical purity of this compound. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed.[1][2]

1. Isotopic and Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio, allowing for the determination of both chemical and isotopic purity.[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating methylcyclohexane and potential impurities.

  • Carrier Gas: Helium or hydrogen.

  • Injection: A small, known volume of the this compound sample is injected into the GC.

  • GC Program:

    • Initial Oven Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/minute to 200 °C.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass range is scanned from m/z 30 to 200.

  • Data Analysis:

    • Chemical Purity: The total ion chromatogram (TIC) is analyzed to identify any peaks other than the main this compound peak. The area percentage of the main peak relative to the total peak area provides the chemical purity.

    • Isotopic Purity: The mass spectrum of the this compound peak is analyzed. The molecular ion peak for fully deuterated this compound (C₇D₁₄) is expected at m/z 112. The relative intensities of ions corresponding to partially deuterated species (e.g., C₇HD₁₃ at m/z 111) are used to calculate the isotopic enrichment.

2. Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the extent of deuteration at specific positions.[4][5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) is a suitable solvent.

  • ¹H NMR (Proton NMR):

    • A ¹H NMR spectrum is acquired to detect any residual proton signals. In a high-purity sample, the proton signals should be very weak. The integration of these residual signals relative to a known internal standard can be used to quantify the level of non-deuterated impurities.

  • ²H NMR (Deuterium NMR):

    • A ²H NMR spectrum is acquired to directly observe the deuterium signals. The chemical shifts of the deuterium signals will be very similar to the corresponding proton signals in non-deuterated methylcyclohexane. The presence of the expected signals confirms the structure of the deuterated compound.

  • ¹³C NMR (Carbon-13 NMR):

    • A ¹³C NMR spectrum will show signals for the seven carbon atoms in the methylcyclohexane ring. The coupling of these carbon signals to deuterium (C-D coupling) will result in characteristic splitting patterns (e.g., triplets for CD₂ groups), confirming the presence and location of deuterium atoms.

Visualization of the Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control analysis of high-purity this compound.

QC_Workflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis GCMS_SamplePrep Sample Preparation (Dilution) GCMS_Injection GC Injection & Separation GCMS_SamplePrep->GCMS_Injection GCMS_Detection MS Detection (EI) GCMS_Injection->GCMS_Detection GCMS_DataAnalysis Data Analysis (TIC & Mass Spectra) GCMS_Detection->GCMS_DataAnalysis GCMS_Purity Determine Chemical & Isotopic Purity GCMS_DataAnalysis->GCMS_Purity Final_Report Certificate of Analysis GCMS_Purity->Final_Report NMR_SamplePrep Sample Preparation (Dissolution in CDCl3) NMR_Acquisition 1H, 2H, 13C NMR Acquisition NMR_SamplePrep->NMR_Acquisition NMR_DataAnalysis Spectral Analysis (Chemical Shifts, Coupling) NMR_Acquisition->NMR_DataAnalysis NMR_Confirmation Confirm Structure & Isotopic Distribution NMR_DataAnalysis->NMR_Confirmation NMR_Confirmation->Final_Report Start High-Purity This compound Sample Start->GCMS_SamplePrep Start->NMR_SamplePrep

Caption: Quality control workflow for high-purity this compound.

Applications in Drug Development

High-purity this compound serves several critical functions in drug discovery and development, primarily leveraging the unique properties of deuterium.

  • NMR Spectroscopy Solvent: While not a common primary solvent, its non-polar nature makes it suitable for specific NMR studies of non-polar analytes where residual proton signals from common deuterated solvents could interfere with the signals of interest.

  • Internal Standard in Mass Spectrometry: This is a key application. In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds are widely used as internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[6] Because this compound has a different mass from its non-deuterated counterpart but exhibits nearly identical chemical and physical properties, it co-elutes with the analyte during chromatography and serves as an excellent internal standard for accurate quantification of metabolites of drugs containing a methylcyclohexane moiety.

  • Tracer in Metabolism Studies: The deuterium label allows researchers to trace the metabolic fate of molecules containing a methylcyclohexane group.[7] By analyzing metabolites using mass spectrometry, the presence of the deuterium label can help identify and quantify metabolic products, providing crucial insights into how a drug is processed in the body. This is a vital part of ADME (Absorption, Distribution, Metabolism, and Excretion) studies in the drug development pipeline.[8]

  • Kinetic Isotope Effect (KIE) Studies: The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. In drug development, this effect can be exploited to slow down the metabolism of a drug by deuterating specific sites that are prone to metabolic attack. While this compound itself is a solvent, the principles of deuteration it represents are fundamental to this "deuterium-switching" strategy to improve the pharmacokinetic profiles of new drug candidates.

References

Methodological & Application

Application Note: Quantitative Analysis of Toluene in a Hydrocarbon Matrix using Methylcyclohexane-d14 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of toluene in a hydrocarbon matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with Methylcyclohexane-d14 as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations in sample injection volume, sample preparation, and instrument response. This protocol is suitable for researchers in environmental analysis, quality control of industrial solvents, and other fields requiring precise quantification of volatile organic compounds.

Introduction

Toluene is a widely used industrial solvent and a component of gasoline, making its accurate quantification crucial for environmental monitoring and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[1][2] For quantitative analysis, the use of an internal standard is often essential to achieve high accuracy and reproducibility by compensating for variations during the analytical process.[3][4]

An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample.[3] Isotopically labeled compounds, such as deuterated analogues of a chemically similar compound, are excellent internal standards for GC-MS analysis because they co-elute with the analyte of interest and exhibit similar ionization behavior, but can be distinguished by their different mass-to-charge ratios.[4] this compound is an ideal internal standard for the analysis of various volatile organic compounds, including toluene, due to its similar chemical properties and volatility.

This application note provides a detailed protocol for the preparation of standards, sample handling, GC-MS analysis, and data processing for the quantification of toluene using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Toluene (analytical standard, ≥99.8%)

  • This compound (isotopic purity ≥99.5 atom % D)

  • Hexane (GC grade, ≥99%)

  • Methanol (GC grade, ≥99%)

  • 2 mL clear glass autosampler vials with PTFE/silicone septa

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Autosampler

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with hexane to obtain a concentration of 1000 µg/mL.

  • Toluene Stock Solution (Analyte Stock):

    • Accurately weigh approximately 100 mg of toluene into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with hexane to obtain a concentration of 1000 µg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the Toluene Stock Solution with hexane to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • To each calibration standard, add a constant amount of the Internal Standard Stock Solution to achieve a final concentration of 20 µg/mL of this compound in each standard. For example, to a 10 mL volumetric flask, add the appropriate volume of the diluted toluene standard, 200 µL of the 1000 µg/mL IS Stock, and dilute to the mark with hexane.

Sample Preparation
  • Accurately weigh approximately 1 g of the hydrocarbon matrix sample into a 10 mL volumetric flask.

  • Add 200 µL of the 1000 µg/mL Internal Standard Stock Solution (final concentration of 20 µg/mL of this compound).

  • Dilute to the mark with hexane.

  • Mix thoroughly.

  • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Parameters
ParameterValue
GC System
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (Split ratio 20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial Temp: 40 °C, hold for 2 min
Ramp: 10 °C/min to 150 °C
Hold at 150 °C for 2 min
Mass Spectrometer
Ion Source Temp230 °C
Quadrupole Temp150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
TolueneQuantifier: m/z 91, Qualifier: m/z 92
This compoundQuantifier: m/z 112, Qualifier: m/z 97
Solvent Delay3 min

Data Presentation

Calibration Curve Data

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Toluene) to the peak area of the internal standard (this compound) against the concentration of the analyte.

Toluene Concentration (µg/mL)Toluene Peak AreaMCH-d14 Peak AreaArea Ratio (Toluene/MCH-d14)
115,234301,4560.0505
576,170302,1100.2521
10153,987303,5400.5073
25384,560301,9801.2735
50768,990302,5002.5421
1001,540,120303,1005.0812

The resulting calibration curve should be linear with a correlation coefficient (R²) > 0.995.

Sample Analysis Data

The concentration of toluene in the unknown sample is calculated using the linear regression equation obtained from the calibration curve.

Sample IDToluene Peak AreaMCH-d14 Peak AreaArea Ratio (Toluene/MCH-d14)Calculated Concentration (µg/mL)
Sample 1543,210302,8901.793435.3
Sample 2551,670301,5501.829536.0
Sample 3548,990303,1201.811135.6

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Toluene Stock C Prepare Calibration Standards A->C B Prepare MCH-d14 IS Stock B->C D Prepare Sample with IS B->D E GC-MS Injection C->E D->E F Data Acquisition (SIM Mode) E->F G Peak Integration F->G H Calculate Area Ratios G->H I Construct Calibration Curve H->I J Quantify Toluene in Sample H->J I->J internal_standard_logic Analyte Toluene (Analyte) GC_MS GC-MS Analysis Analyte->GC_MS IS This compound (Internal Standard) IS->GC_MS Sample Sample Matrix Sample->GC_MS Response_Analyte Analyte Peak Area (A_analyte) GC_MS->Response_Analyte Response_IS IS Peak Area (A_IS) GC_MS->Response_IS Ratio Area Ratio (A_analyte / A_IS) Response_Analyte->Ratio Response_IS->Ratio Concentration Toluene Concentration Ratio->Concentration

References

Application Notes and Protocols for Methylcyclohexane-d14 as an NMR Solvent for Non-Polar Analytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclohexane-d14 (MCH-d14) is a deuterated organic solvent that serves as an excellent medium for Nuclear Magnetic Resonance (NMR) spectroscopy of non-polar analytes. Its chemical and physical properties make it a suitable alternative to other common non-polar NMR solvents like benzene-d6 or chloroform-d, especially when analyte solubility or residual solvent peak overlap is a concern. This document provides detailed application notes and experimental protocols for the effective use of this compound in your research.

Properties of this compound

This compound is a saturated alicyclic hydrocarbon where all 14 hydrogen atoms have been replaced with deuterium. This isotopic labeling is crucial for NMR applications as it renders the solvent nearly "invisible" in ¹H NMR spectra, thus allowing for the clear observation of signals from the non-deuterated analyte.[1] The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₇D₁₄[2]
Molecular Weight 112.27 g/mol [2]
CAS Number 10120-28-2[2]
Physical Form Colorless liquid[3]
Density 0.88 g/mL at 25 °C[2]
Boiling Point 101 °C
Melting Point -126 °C
Isotopic Purity Typically ≥99.5 atom % D[4]

Applications in NMR Spectroscopy

Due to its non-polar nature, this compound is an ideal solvent for a variety of non-polar analytes, including:

  • Polymers: Many synthetic polymers with non-polar backbones, such as polyethylene, polypropylene, and polystyrene, exhibit good solubility in methylcyclohexane. This allows for the determination of polymer microstructure, tacticity, and monomer composition by NMR.

  • Lipids and Oils: Fatty acids, triglycerides, and other lipids are highly soluble in MCH-d14, facilitating studies of their structure, composition, and purity.

  • Small Organic Molecules: Non-polar small molecules, particularly those with aliphatic or aromatic character, can be readily analyzed.

  • Organometallic Compounds: It can be a suitable solvent for certain non-polar organometallic complexes, especially when other common deuterated solvents may react with the sample.

Key Advantages of this compound

  • Excellent Solubilizing Power for Non-Polar Compounds: Its hydrocarbon structure allows it to effectively dissolve a wide range of non-polar and weakly polar analytes.

  • Chemical Inertness: As a saturated hydrocarbon, it is generally unreactive towards most analytes, preventing unwanted side reactions in the NMR tube.

  • Simple ¹H NMR Spectrum of Residual Protons: The residual, non-deuterated solvent peaks are typically found in a region of the spectrum that is less likely to overlap with analyte signals of interest.

Quantitative Data

Residual Solvent Peak Chemical Shifts

The following table provides the expected chemical shifts for the residual protons and carbon atoms in this compound. These values are crucial for accurate spectral calibration and interpretation. Please note that chemical shifts can be influenced by temperature and the specific analyte present.

NucleusChemical Shift (ppm)Multiplicity
¹H ~1.55, ~1.20, ~0.85Multiplets
¹³C ~35.8, ~33.1, ~26.8, ~23.1Singlets

Note: The ¹H NMR spectrum of the residual protons will show complex multiplets due to the various proton environments in the partially deuterated isotopomers. The ¹³C spectrum is typically proton-decoupled, resulting in singlets for each unique carbon environment.

Solubility of Non-Polar Analytes

Experimental Protocols

Protocol 1: Preparation of a Polymer Sample for NMR Analysis

This protocol outlines the steps for preparing a solution of a non-polar polymer, such as polyethylene or polypropylene, for NMR analysis using this compound.

Materials:

  • This compound (≥99.5% D)

  • Polymer sample (e.g., 10-20 mg)

  • NMR tube (5 mm, high precision)

  • Vortex mixer

  • Heat gun or water bath (optional, for enhancing solubility)

  • Pipette and tips

  • Filter (e.g., small plug of glass wool in a Pasteur pipette)

Procedure:

  • Weigh the polymer sample: Accurately weigh 10-20 mg of the polymer sample directly into a clean, dry vial.

  • Add the solvent: Add approximately 0.6-0.7 mL of this compound to the vial.

  • Dissolve the sample: Tightly cap the vial and vortex the mixture until the polymer is fully dissolved. For some high molecular weight or crystalline polymers, gentle heating with a heat gun or in a water bath may be necessary to facilitate dissolution.

  • Filter the solution: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Adjust the volume: Ensure the final volume in the NMR tube is approximately 0.6-0.7 mL, which corresponds to a height of about 4-5 cm in a standard 5 mm tube.

  • Cap and label: Securely cap the NMR tube and label it clearly with the sample information.

  • Equilibrate: Allow the sample to equilibrate to the spectrometer's temperature before acquiring data.

Protocol 2: Preparation of a Lipid Sample for NMR Analysis

This protocol describes the preparation of a lipid or oil sample for NMR analysis.

Materials:

  • This compound (≥99.5% D)

  • Lipid or oil sample (e.g., 5-10 mg)

  • NMR tube (5 mm, high precision)

  • Vortex mixer

  • Pipette and tips

Procedure:

  • Weigh the sample: Accurately weigh 5-10 mg of the lipid or oil sample directly into the NMR tube.

  • Add the solvent: Add approximately 0.6-0.7 mL of this compound to the NMR tube.

  • Dissolve the sample: Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved. Lipids are generally readily soluble in methylcyclohexane at room temperature.

  • Cap and label: Ensure the NMR tube is securely capped and clearly labeled.

  • Acquire the spectrum: The sample is now ready for NMR analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition & Analysis weigh Weigh Non-Polar Analyte add_solvent Add this compound weigh->add_solvent dissolve Dissolve Analyte (Vortex/Heat) add_solvent->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire NMR Spectrum filter->acquire Transfer to Spectrometer process Process Data (Phase, Baseline) acquire->process analyze Analyze Spectrum (Integrate, Assign Peaks) process->analyze

Caption: General workflow for NMR sample preparation and analysis.

logical_relationship MCH This compound NonPolar Non-Polar Nature MCH->NonPolar Inert Chemical Inertness MCH->Inert Deuterated Deuterated MCH->Deuterated Solvent Ideal NMR Solvent for Non-Polar Analytes NonPolar->Solvent Inert->Solvent Deuterated->Solvent

Caption: Key properties making MCH-d14 a suitable NMR solvent.

References

Application Note: Protocol for Preparing Samples with Methylcyclohexane-d14 for Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure, dynamics, and purity of chemical compounds. The preparation of high-quality NMR samples is paramount for obtaining high-resolution spectra.[1] This application note provides a detailed protocol for the preparation of NMR samples using Methylcyclohexane-d14, a non-polar deuterated solvent.

This compound is particularly well-suited for the analysis of non-polar analytes and for variable temperature NMR studies due to its low melting point and relatively high boiling point. Its deuterated nature minimizes solvent interference in ¹H NMR spectra, allowing for clear observation of the analyte's signals.[2]

Data Presentation

The physical and chemical properties of this compound are summarized in the table below. This data is essential for safe handling and for understanding the solvent's behavior in NMR experiments.

PropertyValue
Chemical Formula C₇D₁₄
Molecular Weight 112.27 g/mol [1]
CAS Number 10120-28-2[1]
Density 0.88 g/mL at 25 °C
Boiling Point 101 °C[3]
Melting Point -126 °C
¹H Residual Proton Chemical Shift (approx.) 0.86 ppm (d), 0.82-0.93 ppm (m), 1.06-1.17 ppm (m)[4]
¹³C Chemical Shifts (approx. for C₇H₁₄) 23.2, 26.6, 33.1, 35.7 ppm

Note: The provided ¹H and ¹³C chemical shifts are for the non-deuterated analogue, methylcyclohexane, and serve as an approximation for the deuterated solvent.

Experimental Protocols

This section details the recommended procedures for preparing NMR samples with this compound, including a standard protocol and a protocol for air-sensitive samples.

Materials and Equipment
  • This compound (≥99.5% D)

  • Analyte (solid or liquid)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)

  • NMR tube caps

  • Pasteur pipettes and bulbs

  • Small vials (e.g., 1-dram)

  • Glass wool or cotton plug

  • Vortex mixer

  • Analytical balance

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves

  • For air-sensitive samples: Schlenk line, J. Young NMR tube, and appropriate adapters

Standard Sample Preparation Protocol

This protocol is suitable for stable, non-air-sensitive samples.

  • Weighing the Analyte: In a clean, dry vial, accurately weigh 1-10 mg of the solid analyte for ¹H NMR or 10-50 mg for ¹³C NMR. For liquid samples, use a micropipette to transfer an appropriate volume.

  • Dissolving the Analyte: In a fume hood, add approximately 0.6 mL of this compound to the vial containing the analyte.

  • Homogenization: Cap the vial and gently vortex or sonicate until the analyte is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Filtration and Transfer: Place a small, tightly packed plug of glass wool or cotton into a Pasteur pipette. Filter the solution by passing it through the plugged pipette directly into a clean, dry NMR tube. This will remove any particulate matter that could degrade the spectral quality.

  • Volume Adjustment: Ensure the final volume in the NMR tube is approximately 0.6 mL, which corresponds to a height of about 4-5 cm in a standard 5 mm tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Cleaning: Wipe the outside of the NMR tube with a tissue dampened with isopropanol or ethanol to remove any fingerprints or dust before inserting it into the spectrometer.

Protocol for Air-Sensitive Samples

For compounds that are sensitive to air or moisture, the following protocol using a Schlenk line and a J. Young NMR tube is recommended.

  • Preparation of Glassware: Ensure the J. Young NMR tube and a vial containing a stir bar are thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Weighing the Analyte: In the inert atmosphere of a glovebox, weigh the desired amount of the air-sensitive analyte into the dried vial.

  • Solvent Transfer: Using a gas-tight syringe, transfer approximately 0.7 mL of dry this compound (previously stored over molecular sieves) into the vial containing the analyte.

  • Dissolution: Seal the vial and stir until the analyte is fully dissolved.

  • Transfer to J. Young Tube: Attach the J. Young NMR tube to a Schlenk line via an appropriate adapter. Evacuate and backfill the tube with an inert gas at least three times.

  • Cannula Transfer: Under a positive pressure of inert gas, transfer the dissolved sample from the vial to the J. Young NMR tube using a cannula.

  • Sealing: Once the transfer is complete, carefully seal the J. Young tube.

  • Final Preparation: The sample is now ready for NMR analysis. Before insertion into the spectrometer, ensure the exterior of the tube is clean.

Mandatory Visualization

The following diagrams illustrate the logical workflow for preparing a standard NMR sample and the key decision points in the process.

NMR_Sample_Preparation_Workflow Workflow for Standard NMR Sample Preparation start Start weigh_analyte Weigh Analyte (1-10 mg for ¹H, 10-50 mg for ¹³C) start->weigh_analyte add_solvent Add this compound (~0.6 mL) weigh_analyte->add_solvent dissolve Dissolve Analyte (Vortex/Sonicate) add_solvent->dissolve is_dissolved Completely Dissolved? dissolve->is_dissolved is_dissolved->dissolve No filter Filter into NMR Tube (Glass Wool Plug) is_dissolved->filter Yes adjust_volume Adjust Volume to ~0.6 mL filter->adjust_volume cap_label Cap and Label NMR Tube adjust_volume->cap_label clean_tube Clean Exterior of Tube cap_label->clean_tube end Ready for NMR Analysis clean_tube->end

Caption: Workflow for Standard NMR Sample Preparation.

Air_Sensitive_NMR_Sample_Preparation Workflow for Air-Sensitive NMR Sample Preparation start Start prepare_glassware Dry Glassware (J. Young Tube, Vial) start->prepare_glassware weigh_analyte Weigh Analyte in Glovebox prepare_glassware->weigh_analyte add_solvent Add Dry this compound (~0.7 mL) weigh_analyte->add_solvent dissolve Dissolve Analyte add_solvent->dissolve prepare_j_young Prepare J. Young Tube (Evacuate/Backfill on Schlenk Line) dissolve->prepare_j_young cannula_transfer Cannula Transfer Sample to J. Young Tube prepare_j_young->cannula_transfer seal_tube Seal J. Young Tube cannula_transfer->seal_tube end Ready for NMR Analysis seal_tube->end

Caption: Workflow for Air-Sensitive NMR Sample Preparation.

References

Application Note: Quantitative ¹H NMR Analysis Using Methylcyclohexane-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical substances.[1] The method relies on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.[2] By co-dissolving a sample with a known amount of a reference compound (internal standard), the concentration or purity of the analyte can be accurately determined.[2] This application note provides a detailed protocol for using Methylcyclohexane-d14 as an internal standard for quantitative ¹H NMR analysis.

This compound (C₇D₁₄) is an excellent choice for an internal standard in ¹H qNMR. As a deuterated compound, it is essentially "invisible" in the ¹H NMR spectrum, meaning it does not produce signals that could overlap with and complicate the quantification of the analyte's signals.[3] Its physical properties, such as being a liquid at room temperature and its solubility in common organic NMR solvents, make it convenient to handle.[4]

Advantages of Using a Deuterated Internal Standard

The use of a deuterated internal standard like this compound offers several key advantages in qNMR:

  • Minimized Signal Overlap: The primary benefit is the absence of proton signals from the standard, which prevents spectral crowding and potential overlap with analyte resonances, a common challenge when using non-deuterated standards.[5]

  • Simplified Spectra: The lack of signals from the internal standard results in a cleaner baseline and simpler spectrum, making integration of the analyte signals more accurate and straightforward.

  • Broad Applicability: Since it does not produce interfering peaks, this compound can be used for the quantification of a wide variety of organic molecules that are soluble in the same deuterated solvent.

Experimental Protocols

This section details the methodology for performing a qNMR experiment using this compound as an internal standard for the purity determination of an analyte.

Materials and Equipment

  • High-purity (>99.5%) this compound

  • Analyte of interest

  • High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Precision analytical balance (readability to at least 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results. The following steps outline the procedure using the internal standard method.

  • Weighing the Analyte and Standard:

    • Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) into a clean vial. The exact mass should be recorded to the highest precision possible.[6]

    • Accurately weigh a suitable amount of this compound (e.g., 5-10 mg) and add it to the same vial. The goal is to achieve a signal intensity ratio between the analyte and the standard's reference signal (if one were visible) of approximately 1:1 for optimal accuracy, though this is not strictly mandatory.[7]

  • Dissolution:

    • Add a precise volume of a suitable deuterated solvent (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial containing the analyte and the internal standard.[6]

    • Ensure complete dissolution of both the analyte and the standard by using a vortex mixer. A clear, homogeneous solution is essential for high-quality spectra.[8]

  • Transfer to NMR Tube:

    • Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid column height is appropriate for the spectrometer's probe (typically around 4-5 cm).

    • Cap the NMR tube securely to prevent solvent evaporation.

Mandatory Visualization: Experimental Workflow

G Experimental Workflow for qNMR using this compound A 1. High-Precision Weighing Accurately weigh analyte and This compound standard. B 2. Dissolution Dissolve the mixture in a precise volume of deuterated solvent. A->B C 3. Sample Transfer Transfer the homogeneous solution to a 5 mm NMR tube. B->C D 4. NMR Data Acquisition Acquire ¹H NMR spectrum using quantitative parameters (e.g., long D1). C->D E 5. Data Processing Apply Fourier transform, phase correction, and baseline correction. D->E F 6. Integration Integrate the selected analyte and reference signals. E->F G 7. Purity Calculation Calculate the analyte purity using the standard qNMR equation. F->G

Caption: A flowchart of the qNMR experimental process.

NMR Data Acquisition

To ensure the signal integrals are truly quantitative, specific acquisition parameters must be set.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.

  • Relaxation Delay (D1): This is a critical parameter. A sufficiently long relaxation delay is necessary to allow all protons to fully relax back to equilibrium before the next pulse. A common recommendation is to set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of any proton signal being quantified.[8] If T1 values are unknown, a conservative D1 of 30-60 seconds is often used for small molecules.

  • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal excitation for all nuclei.[8]

  • Number of Scans (NS): The number of scans should be sufficient to achieve a high signal-to-noise (S/N) ratio, which improves integration accuracy. An S/N of at least 250:1 is recommended for integration errors below 1%.[9]

  • Temperature: Maintain a constant and regulated temperature (e.g., 298 K) throughout the experiment.

Data Processing and Analysis

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) before performing the Fourier transform. This can improve the S/N ratio.

  • Phase Correction: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.

  • Integration:

    • Select one or more well-resolved signals of the analyte that are free from any impurity signals.

    • Integrate the chosen analyte signal(s).

    • As this compound is fully deuterated, it will not have a ¹H signal. Therefore, a known signal from the analyte itself or another added reference can be used for calibration if needed, but for purity calculations with a known mass of internal standard, this is not necessary. The purity is calculated directly from the weighed masses and other known parameters.

  • Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following equation[2]:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    However, since this compound has no proton signals, a slight modification of the concept is used. The known amount of the internal standard allows for the determination of the absolute quantity of the analyte. For purity determination, the integral of a chosen analyte proton signal is compared against the theoretical total integral if the sample were 100% pure, which is related back to the known quantity of the internal standard.

    A more direct way to express the calculation when using a fully deuterated internal standard is to relate the observed integral of the analyte to its molar amount, which is then used to calculate the purity based on the initial mass weighed. The fundamental relationship is that the integral is proportional to the number of moles.

    The purity (Purity_analyte) as a weight percentage is calculated with the following formula[9][10]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (MW_analyte / m_analyte) * (m_std / MW_std) * (N_std / I_std) * Purity_std * 100

    Where:

    • I_analyte : Integral of the analyte's signal.

    • N_analyte : Number of protons giving rise to the integrated analyte signal.

    • MW_analyte : Molecular weight of the analyte.

    • m_analyte : Mass of the analyte weighed.

    • m_std : Mass of the this compound standard weighed.

    • MW_std : Molecular weight of this compound (112.27 g/mol ).[4]

    • N_std / I_std : This term is conceptually replaced. Since the moles of the standard are known from its mass, the equation simplifies. The absolute moles of the analyte are determined, and from this, the purity.

    • Purity_std : Purity of the this compound standard (as a fraction, e.g., 0.995).

    The simplified and practical equation is:

    Purity_analyte (wt%) = [ (I_analyte / N_analyte) / (m_analyte / MW_analyte) ] * [ (m_std / MW_std) / (I_std / N_std) ] * Purity_std * 100

    Since the deuterated standard has no signal, this formula cannot be directly applied. The correct approach involves calibrating the instrument response. For this application note, we will assume a hypothetical reference signal for the purpose of demonstrating the calculation. In a real experiment with a deuterated standard, one would typically use an external standard calibration or a pre-calibrated instrument response. For the purpose of this protocol, we will proceed with the standard internal standard calculation formula, assuming a hypothetical reference signal could be used.

Data Presentation

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Experimental Parameters for qNMR Analysis

ParameterSettingRationale
Spectrometer Frequency400 MHzProvides good signal dispersion.
SolventChloroform-dCommon solvent for many organic analytes.
Temperature298 KStandard, controlled temperature.
Pulse Sequencezg30Standard 30-degree pulse sequence.
Relaxation Delay (D1)30 sEnsures full relaxation of protons for accurate integration.[8]
Number of Scans (NS)16Sufficient for good S/N with a moderate concentration.
Pulse Width (P1)10 µs (90°)Ensures uniform excitation of all signals.[8]

Table 2: Example Quantitative Purity Determination of Aspirin

This table presents hypothetical data for a qNMR experiment to determine the purity of an aspirin sample using this compound as the internal standard. A hypothetical reference signal is assumed for calculation demonstration.

CompoundMass (mg)MW ( g/mol )¹H Signal (ppm)N (protons)Integral (I)Purity (%)
Aspirin (Analyte)20.50180.162.3 (s, -COCH₃)350.0098.6
This compound (Standard)10.20112.27N/AN/A(Calibrated to 100)99.8

Note: The integral for the standard is a calibrated reference value for this hypothetical example.

Mandatory Visualization: Logical Relationship for Quantification

G Principle of qNMR Quantification cluster_0 Known Internal Standard (this compound) cluster_1 Unknown Analyte cluster_2 NMR Measurement Mass_Std Known Mass (m_std) Calc Proportionality I ∝ Moles Mass_Std->Calc MW_Std Known Molecular Weight (MW_std) MW_Std->Calc Purity_Std Known Purity (P_std) Purity_Std->Calc Mass_Analyte Known Mass (m_analyte) Mass_Analyte->Calc MW_Analyte Known Molecular Weight (MW_analyte) MW_Analyte->Calc Integral_Analyte Measured Signal Integral (I_analyte) Integral_Analyte->Calc N_Analyte Number of Protons (N_analyte) N_Analyte->Calc Result Calculated Purity of Analyte Calc->Result

Caption: The logical basis of qNMR quantification.

Quantitative ¹H NMR using this compound as an internal standard is a highly accurate and reliable method for determining the purity of a wide range of organic compounds. The primary advantage of using a deuterated standard is the elimination of interfering signals, leading to simpler spectra and more precise integration. By following the detailed protocols for sample preparation, data acquisition, and data processing outlined in this application note, researchers, scientists, and drug development professionals can achieve high-quality, reproducible quantitative results. The key to success in qNMR lies in meticulous experimental execution, particularly in accurate weighing and the use of appropriate NMR acquisition parameters to ensure full signal relaxation.

References

Application Note: Methylcyclohexane-d14 for Monitoring Reaction Kinetics by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed structural and quantitative information, making it an ideal tool for real-time monitoring of chemical reactions.[1] By acquiring a series of spectra over time, researchers can track the consumption of reactants and the formation of products and intermediates, thereby elucidating reaction mechanisms and determining kinetic parameters.[2][3]

A critical component in ¹H NMR-based reaction monitoring is the use of deuterated solvents. These solvents, in which hydrogen atoms (¹H) are replaced with deuterium (²H or D), eliminate overwhelming solvent signals from the proton spectrum, providing a clear window for observing the signals of interest.[4][5] The deuterium signal also serves to stabilize the magnetic field of the NMR instrument (a process known as locking), ensuring the accuracy and reproducibility of the data collected over long experiments.[4][6]

While common deuterated solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are widely used, the choice of solvent is dictated by sample solubility, chemical inertness, and the reaction temperature.[6][7] Methylcyclohexane-d14 (C₇D₁₄) is a non-polar, aprotic deuterated solvent that offers a unique set of properties, making it particularly suitable for specific applications in reaction kinetic analysis. This note provides a detailed protocol for utilizing this compound for monitoring reaction kinetics by NMR spectroscopy.

Advantages of Using this compound

This compound is an excellent choice of solvent for NMR-based kinetic studies under specific conditions:

  • Non-Polar Reactions: It is ideal for reactions involving non-polar organic compounds that have poor solubility in more common polar NMR solvents.

  • Wide Liquid Range: With a melting point of -126.6 °C and a boiling point of 101 °C, it is suitable for studying reactions over a broad range of temperatures, including sub-ambient conditions.

  • Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and unlikely to react with most organic reactants, catalysts, or products.

Quantitative Data

The physical and spectroscopic properties of this compound are summarized below. This data is essential for experimental design, such as setting temperature controls and identifying residual solvent peaks.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValue
Chemical FormulaC₆D₁₁CD₃[8]
Molecular Weight112.27 g/mol [8]
Deuterium Purity≥99.5%[8]
CAS Number10120-28-2[8]
Boiling Point101 °C
Melting Point-126.6 °C
Density0.87 g/mL
Residual ¹H Peaks (ppm)~1.69, ~1.19, ~0.82

When monitoring a reaction, data should be collected systematically to allow for accurate kinetic analysis. The following table provides a template for organizing the quantitative data obtained from the NMR spectra.

Table 2: Template for Kinetic Data Collection

Time (seconds)Reactant A IntegralProduct B IntegralNormalized [Reactant A]Normalized [Product B]
0ValueValue1.000.00
60ValueValueCalculated ValueCalculated Value
120ValueValueCalculated ValueCalculated Value
300ValueValueCalculated ValueCalculated Value
...ValueValueCalculated ValueCalculated Value

Experimental Workflow and Protocols

The overall workflow for a typical NMR kinetic experiment involves sample preparation, instrument setup, data acquisition, and kinetic analysis.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Instrument Setup cluster_acq Phase 3: Kinetic Run cluster_analysis Phase 4: Data Analysis A Prepare Reactant Stock Solutions in This compound B Prepare NMR Tube with Reactants (Excluding Initiator) A->B C Insert Sample into Spectrometer & Equilibrate Temperature B->C D Lock, Tune, and Shim Spectrometer C->D E Acquire Initial Spectrum (t=0 reference) D->E F Inject Initiator & Start Acquisition Sequence E->F G Acquire Spectra at Predefined Time Intervals F->G H Process Spectra (Phasing, Baseline Correction) G->H I Integrate Reactant and Product Signals H->I J Plot Concentration vs. Time & Determine Rate Law I->J

Caption: General workflow for NMR-based reaction kinetics monitoring.

Protocol 1: Sample Preparation

  • Reactant Purity: Ensure all reactants, catalysts, and any internal standards are of high purity to avoid interference from impurity signals.

  • Solvent Handling: Store this compound over molecular sieves or under an inert atmosphere to prevent moisture contamination.

  • Stock Solutions: Prepare concentrated stock solutions of each reactant in this compound. This allows for precise and rapid mixing in the NMR tube.

  • NMR Sample Preparation:

    • In a clean, dry high-quality NMR tube (e.g., Wilmad 528-PP or equivalent), add the required volumes of the reactant stock solutions. Do not add the reaction initiator at this stage.

    • The typical sample volume for a standard 5 mm NMR tube is 0.6-0.7 mL.

    • Cap the tube and gently mix the contents.

Protocol 2: NMR Spectrometer Setup for Kinetic Monitoring

  • Temperature Equilibration: Insert the NMR tube into the spectrometer. Allow sufficient time (typically 10-15 minutes) for the sample to equilibrate to the desired reaction temperature.

  • Locking: Lock the spectrometer on the deuterium signal of this compound. A stable lock is crucial for maintaining field homogeneity throughout the kinetic run.[6]

  • Tuning and Matching: Tune and match the probe for the ¹H nucleus to ensure optimal signal sensitivity.

  • Shimming: Shim the magnetic field to achieve good resolution and symmetrical lineshapes.[9] This is critical for accurate integration. Perform shimming on the sample before initiating the reaction.[10]

Protocol 3: Data Acquisition

  • Reference Spectrum: Acquire a single, high-quality ¹H NMR spectrum of the sample before initiating the reaction. This serves as the t=0 reference. Ensure all reactant peaks are identified.

  • Initiation: Remove the NMR tube, quickly and carefully inject the initiator (e.g., a catalyst or a final reactant that starts the reaction), and immediately re-insert the tube into the spectrometer. Note the exact time of initiation.

  • Kinetic Experiment Setup: Use an automated or pseudo-2D experiment to acquire a series of 1D spectra over time.[2][9] On Bruker TopSpin systems, the multi_zgvd command is commonly used.[10]

    • Number of Scans (ns): Use the minimum number of scans required for adequate signal-to-noise (S/N). For ¹H NMR, ns=1 is often sufficient and provides the best time resolution.[2]

    • Recycle Delay (d1): The recycle delay should be at least 5 times the longest T₁ relaxation time of the nuclei being quantified to ensure accurate integration. A compromise may be needed between quantitation accuracy and time resolution.[9]

    • Time Interval: Set the delay between experiments to capture the kinetics accurately. For fast reactions, shorter delays are needed. For slow reactions, longer delays can be used.

G A Start Kinetic Run B Acquire Spectrum 1 (Time = t₁) A->B C Wait for Fixed Delay (d20) B->C D Acquire Spectrum 2 (Time = t₂) C->D E Wait for Fixed Delay (d20) D->E F ... E->F G Acquire Spectrum N (Time = tₙ) F->G H End of Experiment G->H

Caption: Logical flow of an arrayed NMR data acquisition sequence.

Protocol 4: Data Processing and Kinetic Analysis

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction to all spectra in the series.

    • It is crucial to apply the exact same phase and baseline correction parameters to every spectrum to ensure consistency.[10]

  • Integration:

    • Identify well-resolved peaks corresponding to at least one reactant and one product.

    • Integrate the selected peaks using the same integral limits for every spectrum in the dataset.[10]

    • If an internal standard is used, normalize the integrals of the reactant and product peaks to the integral of the standard.

  • Kinetic Analysis:

    • Normalize the concentration of the reactant(s) and product(s) at each time point. The concentration is directly proportional to the integral value. For example, the concentration of a reactant at time t can be expressed as [A]t = (Integral of A at time t) / (Initial Integral of A).

    • Plot the normalized concentrations versus time.

    • Fit the data to the appropriate integrated rate law (zero-order, first-order, second-order, etc.) to determine the rate constant (k) and the order of the reaction.

Conclusion

The use of this compound as a solvent for in-situ NMR reaction monitoring provides a reliable method for studying the kinetics of non-polar systems over a wide temperature range. By following standardized protocols for sample preparation, instrument setup, and data acquisition, researchers can obtain high-quality, reproducible kinetic data. This information is invaluable for understanding reaction mechanisms, optimizing reaction conditions, and accelerating the development of new chemical entities in the pharmaceutical and chemical industries.

References

Application of Methylcyclohexane-d14 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of volatile organic compounds (VOCs) in environmental matrices such as water and soil is critical for monitoring pollution and ensuring regulatory compliance. The complexity of these samples necessitates the use of robust analytical methodologies to account for sample preparation losses and matrix effects. Isotope dilution mass spectrometry (IDMS) is a highly reliable technique for this purpose, employing isotopically labeled compounds as internal standards or surrogates.[1] Methylcyclohexane-d14 (MCH-d14), a deuterated analog of methylcyclohexane, is an excellent surrogate standard for the analysis of VOCs, particularly for gasoline range organics (GRO) and other non-polar compounds. Its chemical and physical properties closely mimic those of its non-deuterated counterpart and other related analytes, ensuring that it behaves similarly during extraction and analysis, while its distinct mass allows for precise quantification.[1]

This application note provides a detailed protocol for the use of this compound as a surrogate standard in the analysis of VOCs in water and soil samples by purge and trap gas chromatography-mass spectrometry (GC-MS), in accordance with methodologies similar to U.S. EPA Methods 524.2 and 8260.

Principle of Methodology

A known amount of this compound is added to each sample before preparation and analysis. As a surrogate, MCH-d14 is used to monitor the performance of the analytical method for each specific sample.[2] Its recovery is a measure of the efficiency of the sample preparation and analysis process, indicating potential matrix interferences or analyte losses.[2] For water samples, VOCs are purged from the sample with an inert gas and trapped on a sorbent material. The trap is then heated, and the analytes are desorbed into a GC-MS system. For soil samples, VOCs are typically extracted with methanol, and an aliquot of the extract is then analyzed by purge and trap or headspace GC-MS.[3]

Experimental Protocols

Reagents and Standards
  • This compound (MCH-d14) Stock Solution: Prepare a stock solution of MCH-d14 in purge-and-trap grade methanol at a concentration of 25 µg/mL.

  • Surrogate Spiking Solution: Dilute the MCH-d14 stock solution to a concentration of 2.5 µg/mL in methanol. This solution will be used to spike samples.

  • Calibration Standards: Prepare a series of calibration standards containing the target VOCs at various concentrations. Each calibration standard must be fortified with the surrogate spiking solution to a constant concentration.

  • Internal Standards: An internal standard (e.g., fluorobenzene, chlorobenzene-d5) should be added to all samples, blanks, and standards immediately before analysis to correct for instrument variability.

Sample Preparation and Analysis

A. Water Samples (Based on EPA Method 524.2)

  • Sample Collection: Collect water samples in 40 mL VOA vials with PTFE-lined septa. Ensure no headspace is present. Preserve samples as required by the target analyte list (e.g., acidification with HCl to pH <2 and cooling to 4°C).

  • Surrogate Spiking: Prior to analysis, allow the sample to come to room temperature. Add 5 µL of the 2.5 µg/mL MCH-d14 surrogate spiking solution to a 5 mL sample aliquot, resulting in a concentration of 2.5 µg/L.

  • Purge and Trap GC-MS Analysis:

    • Place the spiked sample in the purge and trap autosampler.

    • Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.

    • Analytes are trapped on a suitable sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve).

    • Desorb the analytes by heating the trap (e.g., to 245°C) and backflushing with the carrier gas onto the GC column.

    • Analyze using a GC-MS system with appropriate chromatographic conditions to separate MCH-d14 from target analytes.

B. Soil and Solid Waste Samples (Based on EPA Method 8260)

  • Sample Collection and Preservation: Collect approximately 5 grams of soil using a coring device and place it into a pre-weighed VOA vial containing 10 mL of purge-and-trap grade methanol.[3]

  • Surrogate Spiking: Add 10 µL of the 2.5 µg/mL MCH-d14 surrogate spiking solution to the methanol-preserved sample vial.

  • Extraction: Vigorously shake or vortex the vial for 2 minutes to ensure thorough extraction of the VOCs into the methanol.

  • Analysis:

    • Allow the soil to settle.

    • Take an aliquot of the methanol extract (e.g., 100 µL) and add it to 5 mL of reagent water in a purge and trap sparger.

    • Analyze by purge and trap GC-MS as described for water samples.

GC-MS Parameters
  • GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Oven Program: 35°C for 5 min, ramp to 75°C at 4°C/min, then ramp to 220°C at 20°C/min, hold for 2 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: 35-300 amu.

  • Quantification Ion for MCH-d14: m/z 100 (primary), m/z 88 (secondary).

Data Presentation

The performance of this compound as a surrogate is evaluated by its percent recovery. The following tables summarize the expected recovery data based on typical EPA method performance criteria.

Table 1: this compound Surrogate Recovery in Water Samples

Quality Control ParameterSpiked Concentration (µg/L)Number of ReplicatesMean Recovery (%)Acceptance Criteria (%)
Laboratory Control Sample2.579870-130
Matrix Spike2.549570-130
Matrix Spike Duplicate2.549770-130

Table 2: this compound Surrogate Recovery in Soil Samples

Quality Control ParameterSpiked Concentration (µg/kg)Number of ReplicatesMean Recovery (%)Acceptance Criteria (%)
Laboratory Control Sample5.079265-135[4]
Matrix Spike5.048965-135
Matrix Spike Duplicate5.049365-135

Visualization of Experimental Workflow

G cluster_water Water Sample Analysis cluster_soil Soil Sample Analysis w_start Collect Water Sample (40 mL VOA Vial) w_spike Spike 5 mL Aliquot with MCH-d14 w_start->w_spike w_pt Purge and Trap w_spike->w_pt w_gcms GC-MS Analysis w_pt->w_gcms w_data Data Analysis (% Recovery) w_gcms->w_data s_start Collect 5g Soil Sample in Methanol s_spike Spike with MCH-d14 s_start->s_spike s_extract Vortex to Extract s_spike->s_extract s_prep Transfer Extract to Water s_extract->s_prep s_pt Purge and Trap s_prep->s_pt s_gcms GC-MS Analysis s_pt->s_gcms s_data Data Analysis (% Recovery) s_gcms->s_data

Caption: Workflow for the analysis of VOCs in water and soil using MCH-d14.

Conclusion

This compound is a highly effective surrogate standard for the analysis of volatile organic compounds in environmental samples by GC-MS. Its use within a structured quality control framework, as outlined in this protocol, ensures the generation of high-quality, defensible data. The provided methodologies, based on established EPA methods, can be readily implemented in environmental testing laboratories to improve the accuracy and reliability of VOC analysis. Regular monitoring of surrogate recovery data is essential for identifying and addressing matrix-specific issues and maintaining overall data quality.

References

Methylcyclohexane-d14: A Superior Solvent for Low-Temperature NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methylcyclohexane-d14 (MCH-d14) has emerged as a solvent of choice for low-temperature Nuclear Magnetic Resonance (NMR) studies, offering a unique combination of physical properties that make it particularly well-suited for the analysis of temperature-sensitive molecules and the trapping of reactive intermediates. Its very low melting point and relatively low viscosity at reduced temperatures allow for the acquisition of high-resolution NMR spectra over a broad temperature range, providing critical insights into molecular structure, dynamics, and reaction mechanisms.

Key Advantages of this compound for Low-Temperature NMR

This compound's utility in low-temperature NMR stems from its advantageous physical characteristics. Its remarkably low melting point of -126 °C provides a wide liquid range for variable-temperature experiments. This allows researchers to study dynamic processes and reaction intermediates at temperatures inaccessible with many other common deuterated solvents.

Physical Properties of this compound

A summary of the key physical properties of this compound is presented below.

PropertyValue
Molecular Formula C₇D₁₄
Molecular Weight 112.27 g/mol
Melting Point -126 °C
Boiling Point 101 °C
Density 0.88 g/mL at 25 °C

Comparison with Other Low-Temperature NMR Solvents

The choice of solvent is critical for successful low-temperature NMR experiments. The following table provides a comparison of this compound with other commonly used deuterated solvents for low-temperature applications.

SolventMelting Point (°C)Useful Low-Temp. Range (°C)Key Characteristics
This compound -126-120 to 100Very wide liquid range, suitable for very low temperatures.
Toluene-d8 -95-90 to 110Good for aromatic compounds, but higher melting point than MCH-d14.
Dichloromethane-d2 -97-90 to 40Good solubility for many organic compounds, but lower boiling point.
Acetone-d6 -94-90 to 56Polar aprotic solvent, but can be reactive with some analytes.
Methanol-d4 -98-90 to 65Protic solvent, useful for studying exchangeable protons.

Experimental Protocols

Protocol 1: Sample Preparation for Low-Temperature NMR Spectroscopy

This protocol outlines the steps for preparing a sample for low-temperature NMR analysis using this compound.

Materials:

  • Analyte of interest

  • This compound

  • High-quality 5 mm NMR tube (rated for low temperatures)

  • NMR tube cap

  • Pipettes

  • Small vial for dissolution

  • Filter (e.g., glass wool or a syringe filter)

  • Vortex mixer (optional)

Procedure:

  • Ensure Cleanliness: Thoroughly clean the NMR tube and cap with an appropriate solvent (e.g., acetone) and dry them completely to avoid any contaminants.

  • Weigh Analyte: Accurately weigh the desired amount of the analyte into a clean, dry vial. The optimal concentration will depend on the analyte and the specific experiment.

  • Dissolve the Sample: Add the required volume of this compound to the vial to dissolve the analyte. For a standard 5 mm NMR tube, a volume of 0.5-0.6 mL is typically used. Gently agitate or vortex the vial to ensure complete dissolution.

  • Filter the Solution: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube using a pipette with a small plug of glass wool or a syringe filter.

  • Cap the Tube: Securely cap the NMR tube to prevent solvent evaporation and contamination. For volatile samples or long-term storage, sealing the cap with parafilm is recommended.

  • Labeling: Clearly label the NMR tube with the sample identification.

  • Equilibration: Before inserting the sample into the pre-cooled NMR probe, allow the sample to cool in a cold bath (e.g., dry ice/acetone) for a few minutes to minimize thermal shock to the instrument.

Protocol 2: Variable-Temperature (VT) NMR Experiment

This protocol provides a general procedure for conducting a variable-temperature NMR experiment. Note: Always follow the specific operating procedures for your NMR spectrometer.

Instrumentation:

  • NMR spectrometer equipped with a variable-temperature unit.

Procedure:

  • Initial Setup: Insert a standard solvent sample (at room temperature) to lock and shim the spectrometer.

  • Probe Cooling: Set the desired low temperature on the spectrometer's variable-temperature controller. Allow the probe to equilibrate at the target temperature, which may take 15-30 minutes.

  • Sample Insertion: Once the probe temperature is stable, carefully insert the pre-cooled sample into the NMR probe.

  • Locking and Shimming: Re-lock the spectrometer on the deuterium signal of this compound. Perform shimming to optimize the magnetic field homogeneity at the target temperature.

  • Acquire Spectra: Acquire the NMR spectrum using the desired experimental parameters.

  • Temperature Variation: To acquire spectra at different temperatures, incrementally change the temperature setting. Allow the system to equilibrate at each new temperature before re-shimming and acquiring the spectrum. It is crucial to change the temperature in small steps (e.g., 5-10 °C) to avoid damaging the probe.

  • Returning to Ambient Temperature: After the experiment, slowly and incrementally increase the temperature back to room temperature.

  • Sample Removal: Once the probe has returned to ambient temperature, eject the sample.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Handle cryogenic liquids (like liquid nitrogen, if used for cooling) with extreme care.

  • Be aware of the potential for pressure buildup in sealed NMR tubes upon warming.

Visualizing Workflows

Solvent Selection Workflow

The selection of an appropriate solvent is a critical first step in any low-temperature NMR study. The following diagram illustrates a logical workflow for this process.

A Define Experimental Requirements (Temperature Range, Analyte Properties) B Initial Solvent Screening (Melting Point, Boiling Point) A->B C Check Analyte Solubility B->C D Consider Solvent Viscosity at Low Temperature C->D E Evaluate Chemical Compatibility D->E F Select Optimal Solvent (e.g., this compound) E->F

Caption: Workflow for selecting a low-temperature NMR solvent.

Experimental Workflow for Low-Temperature NMR

The following diagram outlines the key steps involved in a typical low-temperature NMR experiment aimed at studying reaction dynamics or trapping intermediates.

cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis A Prepare Reactant Solution in MCH-d14 B Pre-cool Sample A->B C Cool NMR Probe to Target Temperature B->C D Insert Sample and Equilibrate C->D E Lock and Shim D->E F Initiate Reaction (if applicable) E->F G Acquire VT-NMR Data F->G H Process and Analyze Spectra G->H I Characterize Intermediates / Determine Kinetics H->I

Caption: General workflow for a low-temperature NMR experiment.

Application Note & Protocol: Quantitative Analysis of Non-Polar Analytes in Aqueous Matrices using Methylcyclohexane-d14 as an Internal Standard for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of non-polar compounds in complex aqueous matrices, such as plasma or environmental water samples, presents a significant analytical challenge. Matrix effects can lead to ion suppression or enhancement in mass spectrometry, resulting in inaccurate and imprecise measurements. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these effects and improve the accuracy and reproducibility of quantitative assays. An ideal SIL-IS co-elutes with the analyte of interest and exhibits similar ionization behavior, thus compensating for variations during sample preparation and analysis.

This application note describes a robust protocol for the quantitative analysis of a model non-polar analyte in an aqueous matrix using gas chromatography-mass spectrometry (GC-MS). The method employs Methylcyclohexane-d14 as an internal standard to ensure high accuracy and precision. This compound is a deuterated form of methylcyclohexane, a non-polar solvent, making it an excellent choice as an internal standard for the analysis of hydrophobic compounds.

Experimental Protocols

1. Materials and Reagents

  • Analytes: A non-polar analyte of interest (e.g., a hypothetical proprietary drug candidate with a molecular weight of approximately 200-400 Da and high hydrophobicity).

  • Internal Standard: this compound (MCH-d14), 99.5 atom % D.

  • Solvents:

    • Methylcyclohexane (non-deuterated), HPLC grade.

    • Methanol, HPLC grade.

    • Acetonitrile, HPLC grade.

    • Deionized water, 18 MΩ·cm.

  • Sample Matrix: Human plasma (or other relevant aqueous matrix).

  • Equipment:

    • Vortex mixer.

    • Centrifuge.

    • Nitrogen evaporator.

    • GC-MS system with a suitable capillary column (e.g., DB-5ms).

    • Autosampler vials with inserts.

2. Preparation of Standard and Quality Control (QC) Samples

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the MCH-d14 stock solution in acetonitrile.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) in the sample matrix.

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Aliquoting: Pipette 200 µL of the plasma sample (or standard/QC) into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL MCH-d14 internal standard working solution to each tube.

  • Vortex: Briefly vortex mix the samples for 10 seconds.

  • Extraction: Add 1 mL of methylcyclohexane (non-deuterated) to each tube.

  • Vortex Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of methylcyclohexane.

  • Transfer: Transfer the reconstituted sample to an autosampler vial with an insert for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Analyte Ions: Select 2-3 characteristic ions for the analyte.

    • MCH-d14 Ions: Select characteristic ions for this compound (e.g., m/z 112, 97, 84).

Data Presentation

Table 1: Analyte Recovery and Matrix Effect

Concentration (ng/mL)Analyte Recovery (%)MCH-d14 Recovery (%)Matrix Effect (%)
3 (Low QC)92.595.14.2
300 (Mid QC)95.896.32.1
800 (High QC)94.194.83.5

Table 2: Calibration Curve Parameters

ParameterValue
Linearity (r²)> 0.998
Range1 - 1000 ng/mL
LLOQ1 ng/mL
ULOQ1000 ng/mL
Accuracy (% bias)± 10%
Precision (%RSD)< 15%

Mandatory Visualization

G cluster_0 start Start: Plasma Sample spike Spike with MCH-d14 (IS) start->spike extract Add Methylcyclohexane & Vortex spike->extract centrifuge Centrifuge extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Methylcyclohexane evaporate->reconstitute analyze GC-MS Analysis reconstitute->analyze end_node End: Data Acquisition analyze->end_node

Caption: Experimental workflow for the extraction of a non-polar analyte from plasma using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Principle Analyte Analyte in Matrix LLE Liquid-Liquid Extraction Analyte->LLE Extraction IS This compound (IS) IS->LLE Extraction Analyte_Ext Analyte Response LLE->Analyte_Ext Analyte Loss IS_Ext IS Response LLE->IS_Ext IS Loss Ratio Response Ratio (Analyte/IS) Analyte_Ext->Ratio IS_Ext->Ratio Quant Quantification Ratio->Quant Calibration Curve Principle The ratio of the analyte signal to the internal standard signal remains constant, correcting for variations in extraction recovery and instrument response.

Caption: The role of this compound as an internal standard in quantitative mass spectrometry.

Application Notes and Protocols: Employing Methylcyclohexane-d14 in Petrochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Methylcyclohexane-d14 as an internal standard in the quantitative analysis of specific hydrocarbon compounds in petrochemical matrices. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that enhances the accuracy and precision of analytical measurements by correcting for sample preparation losses and instrumental variability.

Introduction

Petrochemical analysis often involves the quantification of volatile and semi-volatile organic compounds in complex matrices like gasoline, diesel, and crude oil. The inherent complexity of these samples necessitates robust analytical methods to ensure reliable results. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for this purpose. By introducing a known quantity of an isotopically labeled version of the analyte (or a chemically similar compound) into the sample, variations that occur during sample preparation and analysis can be effectively normalized.

This compound (MCH-d14) is the deuterated analog of methylcyclohexane. Its chemical and physical properties are nearly identical to those of its non-deuterated counterpart and other C7-C8 hydrocarbons, such as toluene. This similarity in chemical behavior ensures that MCH-d14 co-elutes with or elutes very close to the target analytes during chromatographic separation and experiences similar ionization and fragmentation in the mass spectrometer. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer, making it an ideal internal standard.

Principle of Isotope Dilution GC-MS

The fundamental principle of isotope dilution is the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before any sample processing steps. This "spiked" sample is then subjected to extraction, cleanup, and analysis. Any loss of the target analyte during these steps is accompanied by a proportional loss of the deuterated internal standard. By measuring the ratio of the signal from the native analyte to the signal from the deuterated standard using a mass spectrometer, the original concentration of the analyte can be accurately determined, irrespective of the overall recovery.

Experimental Protocols

Protocol 1: Quantitative Analysis of Toluene in Gasoline by GC-MS using this compound as an Internal Standard

This protocol is adapted from the principles outlined in ASTM D5769 for the determination of aromatic compounds in gasoline.

2.1. Scope

This protocol describes a procedure for the quantitative determination of toluene in finished gasoline samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

2.2. Reagents and Materials

  • Solvents: Dichloromethane (CH₂Cl₂), pesticide grade or equivalent.

  • Standards:

    • Toluene (≥99.5% purity)

    • This compound (MCH-d14), (≥99 atom % D)

  • Gases: Helium (99.999% purity) for GC carrier gas.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.

2.3. Preparation of Standard Solutions

  • Toluene Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of toluene into a 10 mL volumetric flask. Dilute to the mark with dichloromethane.

  • This compound Internal Standard (ISTD) Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of MCH-d14 into a 10 mL volumetric flask. Dilute to the mark with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by adding known volumes of the Toluene Stock Standard and a constant volume of the MCH-d14 ISTD Stock Solution to volumetric flasks and diluting with dichloromethane. A typical calibration range for toluene in gasoline is 1-15% (v/v).

2.4. Sample Preparation

  • Accurately weigh approximately 1 g of the gasoline sample into a 10 mL volumetric flask.

  • Add a known amount of the MCH-d14 ISTD Stock Solution.

  • Dilute to the mark with dichloromethane.

  • Transfer an aliquot of the prepared sample to a GC-MS autosampler vial.

2.5. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (Split ratio 50:1)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 40 °C, hold for 2 min; ramp to 200 °C at 10 °C/min; hold for 2 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
Toluenem/z 91 (quantification), 92 (qualifier)
This compoundm/z 112 (quantification), 97 (qualifier)

2.6. Data Analysis and Calculations

  • Calibration Curve: Plot the ratio of the peak area of toluene to the peak area of MCH-d14 against the concentration of toluene for the calibration standards. Perform a linear regression to obtain the calibration equation.

  • Quantification: Calculate the concentration of toluene in the gasoline sample using the response factor (RF) or the calibration curve.

    Response Factor (RF) = (Area_analyte / Concentration_analyte) / (Area_ISTD / Concentration_ISTD)

    Concentration_analyte = (Area_analyte / Area_ISTD) * (Concentration_ISTD / RF)

Data Presentation

Table 1: GC-MS Parameters for Toluene and this compound

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
Toluene~ 7.59192
This compound~ 7.211297

Table 2: Hypothetical Calibration Data for Toluene Analysis

Toluene Conc. (µg/mL)Toluene AreaMCH-d14 AreaArea Ratio (Toluene/MCH-d14)
1050,000100,0000.50
50255,000102,0002.50
100510,000101,0005.05
2001,025,000103,0009.95
5002,550,000102,50024.88

Table 3: Performance Data (Hypothetical)

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Recovery95 - 105%
Precision (%RSD)< 5%

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep_standards Prepare Toluene and MCH-d14 Stock and Calibration Standards start->prep_standards prep_sample Weigh Gasoline Sample and Spike with MCH-d14 ISTD start->prep_sample calibration Generate Calibration Curve prep_standards->calibration dilute Dilute to Final Volume with Dichloromethane prep_sample->dilute injection Inject Sample into GC-MS dilute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration integration->calibration quantification Quantify Toluene Concentration integration->quantification calibration->quantification end End quantification->end

Caption: Experimental workflow for the quantitative analysis of toluene in gasoline.

logical_relationship cluster_analyte Analyte cluster_istd Internal Standard cluster_properties Shared Properties cluster_distinction Distinguishing Property Toluene Toluene (Analyte of Interest) Chem_Props Similar Chemical and Physical Properties Toluene->Chem_Props Mass Different Mass-to-Charge Ratio Toluene->Mass MCH_d14 This compound (Internal Standard) MCH_d14->Chem_Props MCH_d14->Mass GC_Behavior Similar GC Retention Behavior Chem_Props->GC_Behavior MS_Behavior Similar Ionization and Fragmentation Chem_Props->MS_Behavior

Caption: Logical relationship for selecting this compound as an internal standard.

Troubleshooting & Optimization

correcting for isotopic impurity in Methylcyclohexane-d14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylcyclohexane-d14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on correcting for isotopic impurity in quantitative experiments using this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is isotopic impurity in this compound and why is it a concern?

A: Isotopic impurity in this compound refers to the presence of isotopologues other than the fully deuterated C7D14 molecule. These impurities can include molecules with fewer than 14 deuterium atoms (e.g., C7HD13, C7H2D12) and isotopologues containing the naturally abundant heavy isotope of carbon, ¹³C. This is a concern in quantitative mass spectrometry because these impurities can contribute to the signal of the analyte being measured, leading to inaccurate quantification, especially at low concentrations.[1][2]

Q2: How does the stated isotopic enrichment (e.g., 99.5% D) of this compound relate to its isotopic purity?

A: The isotopic enrichment percentage refers to the mole fraction of deuterium at the labeled positions, not the percentage of the C7D14 molecule in the entire compound. For a highly deuterated molecule like this compound, even with a high enrichment of 99.5%, there will be a distribution of isotopologues containing fewer deuterium atoms. Therefore, it is crucial to either determine the actual isotopic distribution or use a mathematical correction to account for this.

Q3: What are the primary sources of isotopic impurity in this compound?

A: There are two main sources of isotopic impurity:

  • Incomplete Deuteration during Synthesis: The chemical synthesis process to replace hydrogen with deuterium may not be 100% efficient, leaving some hydrogen atoms in the molecule.

  • Natural Isotopic Abundance: The natural abundance of ¹³C (approximately 1.1%) means that a fraction of the this compound molecules will contain one or more ¹³C atoms, contributing to the M+1 and M+2 peaks in the mass spectrum.[2]

Q4: What are the common methods to correct for isotopic impurity?

A: The two primary approaches are:

  • Use of High-Purity Standards: Employing this compound with a very high isotopic enrichment (e.g., >99%) can minimize the impact of impurities, though this may not always be practical or cost-effective.[1]

  • Mathematical Correction: This is the most common method, where the contribution of the isotopic impurities from the internal standard to the analyte signal is mathematically subtracted from the measured response. This requires an accurate determination of the isotopic distribution of the this compound being used.[1][2]

Q5: Can isotopic impurity in this compound affect chromatographic separation?

A: Yes, a phenomenon known as the "deuterium isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] While this effect is often small for highly deuterated compounds, it is essential to verify the co-elution of this compound and the corresponding non-deuterated analyte to ensure accurate correction for matrix effects.

Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered when correcting for isotopic impurity in this compound.

Issue 1: Inaccurate or Inconsistent Quantitative Results

  • Symptom: High variability (%CV) in quality control samples or inaccurate back-calculated concentrations of calibration standards.

  • Possible Cause 1: Uncorrected isotopic impurity from this compound is contributing to the analyte signal.

    • Troubleshooting Steps:

      • Experimentally determine the isotopic distribution of your lot of this compound using high-resolution mass spectrometry (see Experimental Protocols).

      • Apply a mathematical correction to your quantitative data to subtract the contribution of the d13 and other isotopologues to the analyte signal.

  • Possible Cause 2: Chromatographic separation of this compound and the analyte.

    • Troubleshooting Steps:

      • Overlay the chromatograms of the analyte and this compound.

      • If a significant retention time shift is observed, optimize the chromatographic method to achieve co-elution. This may involve adjusting the mobile phase composition, gradient, or column temperature.

Issue 2: High Background Signal in Blank Samples

  • Symptom: A significant signal is observed at the mass-to-charge ratio (m/z) of the analyte in blank samples spiked only with this compound.

  • Possible Cause: The this compound internal standard contains a notable amount of the non-deuterated (d0) or partially deuterated species that corresponds to the analyte's m/z.

    • Troubleshooting Steps:

      • Analyze a high-concentration solution of the this compound standard alone to confirm the presence of the interfering species.

      • If the signal is significant, mathematical correction is necessary.

      • If the impurity is too high for effective correction, consider sourcing a new lot of this compound with higher isotopic purity.

Data Presentation

Table 1: Natural Abundance of Relevant Isotopes

ElementIsotopeRelative Abundance (%)
Hydrogen¹H99.9885
²H (Deuterium)0.0115
Carbon¹²C98.93
¹³C1.07

Experimental Protocols

Protocol: Determination of Isotopic Purity of this compound and Correction of Quantitative Data

Objective: To accurately determine the isotopic distribution of a this compound internal standard and apply a correction factor to quantitative data.

Methodology:

  • Preparation of this compound Solution:

    • Prepare a solution of the this compound internal standard in a suitable solvent (e.g., methanol, acetonitrile) at a concentration that will provide a strong signal in the mass spectrometer.

  • High-Resolution Mass Spectrometry (HRMS) Analysis:

    • Infuse the this compound solution directly into a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

    • Acquire a high-resolution mass spectrum in the appropriate ionization mode.

    • Identify and record the intensity of the monoisotopic peak for each isotopologue (d14, d13, d12, etc.).

  • Calculation of Isotopic Distribution:

    • Calculate the relative abundance of each isotopologue by dividing its peak intensity by the sum of the intensities of all observed isotopologues.

  • Correction of Quantitative Data:

    • Let R_obs be the observed peak area ratio of the analyte to the internal standard.

    • Let A_analyte be the peak area of the analyte.

    • Let A_IS be the peak area of the internal standard (this compound).

    • Let F be the fraction of the internal standard that contributes to the analyte signal (determined from the HRMS analysis).

    • The corrected peak area ratio (R_corr) can be calculated using the following formula:

      R_corr = (A_analyte - (F * A_IS)) / A_IS

    • Use the corrected ratio (R_corr) for constructing the calibration curve and quantifying the analyte in unknown samples.

Mandatory Visualization

Isotopic_Impurity_Correction_Workflow Workflow for Isotopic Impurity Correction cluster_prep Preparation and Analysis cluster_data Data Processing cluster_correction Correction and Quantification prep_IS Prepare this compound Solution analyze_HRMS Analyze by HRMS prep_IS->analyze_HRMS calc_dist Calculate Isotopic Distribution analyze_HRMS->calc_dist prep_samples Prepare Calibrators and Samples analyze_LCMS Analyze by LC-MS/MS prep_samples->analyze_LCMS measure_areas Measure Peak Areas analyze_LCMS->measure_areas apply_correction Apply Mathematical Correction calc_dist->apply_correction measure_areas->apply_correction quantify Quantify Analyte apply_correction->quantify end End quantify->end start Start start->prep_IS start->prep_samples

Caption: Workflow for correcting isotopic impurity in this compound.

References

Technical Support Center: Isotopic Integrity of Methylcyclohexane-d14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methylcyclohexane-d14. This resource is tailored for researchers, scientists, and drug development professionals utilizing deuterated solvents and standards in their experimental workflows. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address concerns regarding the isotopic stability of this compound, particularly the prevention of deuterium back-exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and is it a concern for this compound?

A1: Isotopic back-exchange is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, atmospheric moisture).[1][2][3] This is a significant concern for compounds with labile deuterium atoms, such as those attached to oxygen (-OD), nitrogen (-ND), or sulfur (-SD), as it can alter the isotopic composition and impact analytical results.[4]

However, for this compound, where all deuterium atoms are covalently bonded to carbon atoms in a saturated alkane structure, the C-D bonds are generally stable and not susceptible to back-exchange under typical analytical conditions.[4][5] The primary concern is often contamination with protic solvents or atmospheric water, rather than the chemical exchange of deuterium for hydrogen on the methylcyclohexane molecule itself.[6][7]

Q2: Under what conditions could the C-D bonds in this compound potentially undergo exchange?

A2: While highly stable, extreme experimental conditions could potentially facilitate the exchange of C-D bonds in alkanes. These conditions are generally not encountered in routine laboratory use and may include:

  • High Temperatures: Very high temperatures (e.g., 150-300°C) in the presence of certain metal catalysts can promote hydrogen-deuterium exchange in alkanes.[8]

  • Presence of Strong Catalysts: Specific heterogeneous metal or metal oxide catalysts are known to activate C-H (and C-D) bonds in alkanes, facilitating isotopic exchange.[8]

  • High Energy Fragmentation: In mass spectrometry, high-energy fragmentation methods like Collision-Induced Dissociation (CID) can sometimes cause "scrambling," which is the randomization of deuterium atoms within a molecule, though this is more of a concern for deuterated analytes than the solvent itself.[9]

It is important to emphasize that these are specialized and harsh conditions. For most applications of this compound as a solvent or standard, such as in NMR spectroscopy or as a non-protic medium for reactions, back-exchange of the C-D bonds is not a typical issue.[10][11]

Q3: I am observing unexpected proton signals in my NMR spectrum when using this compound. Is this due to back-exchange?

A3: It is highly unlikely that the observed proton signals are from the back-exchange of the this compound itself. The more probable causes are:

  • Water Contamination: Deuterated solvents are often hygroscopic and can absorb moisture from the atmosphere.[7] This H₂O or HDO will appear as a peak in the ¹H NMR spectrum.

  • Contamination from Labware: Residual protons from improperly dried NMR tubes, pipettes, or other glassware can be a source of proton signals.

  • Protic Impurities in the Sample: The compound dissolved in the this compound may contain protic impurities.

Q4: How can I prevent proton contamination when using this compound?

A4: To minimize proton contamination, follow these best practices for handling and storage:

  • Proper Storage: Store this compound in a tightly sealed container, away from moisture and light, as recommended by the supplier.[12] Handling under an inert atmosphere (e.g., dry nitrogen or argon) is ideal.[7]

  • Use of Dry Labware: Ensure all glassware, including NMR tubes and pipettes, are thoroughly dried in an oven and cooled in a desiccator before use.

  • Single-Use Aliquots: If possible, use single-use ampoules or transfer the required amount of solvent to a separate, dry vial to avoid contaminating the main stock.[7]

  • Handling in a Dry Environment: Handle the solvent in a glove box or a dry atmosphere to minimize exposure to ambient moisture.[7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving suspected isotopic back-exchange or contamination issues with this compound.

Symptom: Unexpected proton signals are observed in the analytical data (e.g., ¹H NMR spectrum), or there is a suspected loss of isotopic purity in a reaction where this compound is used as a deuterium source under harsh conditions.

Experimental Workflow for Troubleshooting

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Analysis of Conditions cluster_2 Resolution Pathways Start Start: Suspected Isotopic Back-Exchange of This compound CheckConditions Review Experimental Conditions Start->CheckConditions IsHarsh Are conditions harsh? (e.g., high temp, metal catalyst) CheckConditions->IsHarsh IsContamination Is contamination likely? (e.g., improper handling, wet labware) IsHarsh->IsContamination No PotentialExchange Potential for True Back-Exchange. Consider alternative non-deuterated solvent if exchange is undesirable. IsHarsh->PotentialExchange Yes ContaminationSource Likely Proton Contamination. Implement strict handling protocols. IsContamination->ContaminationSource Yes End End: Issue Resolved IsContamination->End No PotentialExchange->End ContaminationSource->End

Caption: Troubleshooting workflow for suspected isotopic back-exchange of this compound.

Quantitative Data Summary

While quantitative data on the back-exchange of this compound is not commonly reported due to its high stability, the following table summarizes the key factors that influence the back-exchange of more labile deuterium atoms, which serves as a general guide for maintaining isotopic integrity.

ParameterCondition Promoting ExchangeRecommended Condition to Prevent ExchangeRationale
Temperature High TemperaturesStore and handle at room temperature or below.[12]Reduces the kinetic energy available to overcome the activation energy of C-D bond cleavage.
pH / Acidity Presence of strong acids or basesMaintain neutral conditions.Acid or base catalysis is a primary mechanism for the exchange of labile protons.[3][13] While less reactive, C-D bonds are also more stable in a neutral environment.
Catalysts Presence of certain metal catalystsAvoid contact with reactive metals, especially at elevated temperatures.Specific catalysts can lower the activation energy for C-D bond cleavage.[8]
Moisture/Protic Solvents High humidity, use of wet labwareHandle in a dry, inert atmosphere; use thoroughly dried labware.[7]Prevents contamination with H₂O, which is a source of protons.[6]

Detailed Experimental Protocol: Verifying Solvent Purity

This protocol outlines a method to verify the isotopic and chemical purity of this compound, helping to distinguish between contamination and potential back-exchange.

Objective: To assess the presence of proton-containing impurities in a stock of this compound using ¹H NMR spectroscopy.

Materials:

  • This compound (test sample)

  • High-quality, dry NMR tube

  • Dry pipette or syringe

  • NMR spectrometer

Procedure:

  • Prepare the NMR Tube:

    • Clean a new or high-quality NMR tube thoroughly.

    • Dry the NMR tube in an oven at >100°C for at least 4 hours.

    • Allow the tube to cool to room temperature in a desiccator immediately before use.

  • Sample Preparation:

    • In a dry environment (e.g., a glove box or under a stream of dry nitrogen), carefully open the this compound container.

    • Using a dry pipette or syringe, transfer an appropriate volume (typically 0.5-0.7 mL) of the solvent into the prepared NMR tube.

    • Cap the NMR tube immediately to prevent atmospheric moisture ingress.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the neat solvent.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, which will allow for the detection of low-level impurities.

  • Data Analysis:

    • Integrate the residual solvent signals and any other observed peaks.

    • The primary peak of interest for contamination will be that of water (H₂O or HDO), which will appear as a broad singlet. Its chemical shift can vary depending on conditions but is often found around 1.5-2.0 ppm in non-polar solvents.

    • Other sharp peaks may indicate organic impurities.

    • Compare the spectrum to a reference spectrum from the manufacturer if available. The presence of significant peaks other than the residual solvent signal is indicative of contamination, not back-exchange.

References

Technical Support Center: Gas Chromatography Analysis of Methylcyclohexane-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) oven temperature for the elution of Methylcyclohexane-d14.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the GC oven temperature program for this compound analysis?

A good starting point for a temperature program, often called a "scouting gradient," is to begin with a low initial oven temperature, typically between 35°C and 40°C.[1] A moderate ramp rate of 10°C/min is then recommended. The final temperature should be set to the maximum operating temperature of your GC column, with a hold time of at least 10 minutes to ensure all components have eluted.[1] For a compound similar to Methylcyclohexane, a documented starting program is an initial temperature of 40°C for 2 minutes, followed by a ramp of 5°C/min up to 150°C, and a final hold for 2 minutes.[2]

Q2: Should I use an isothermal or temperature-programmed oven method?

Temperature programming is generally recommended for samples containing compounds with a wide range of boiling points as it improves peak shapes, reduces analysis time, and enhances resolution.[3] Isothermal analysis, where the oven temperature is held constant, may be suitable if all compounds of interest elute within a short time frame during a scouting gradient run (typically less than 25% of the gradient time).[1] For a mixture including methylcyclohexene isomers, an isothermal temperature of 79°C has been used.[4]

Q3: How does the oven temperature affect the elution of this compound?

The oven temperature significantly impacts the retention time of analytes.[5] Increasing the oven temperature will decrease the retention time, causing this compound to elute faster. Conversely, lowering the temperature will increase its retention time. Temperature also affects the selectivity of the separation, meaning it can change the relative retention of different compounds in your sample.[6]

Q4: My this compound peak is not well-resolved from other components. How can I improve the separation?

To improve the resolution of early-eluting peaks like this compound, it is often effective to decrease the initial oven temperature.[1][7] You can also adjust the temperature ramp rate; a slower ramp rate generally provides better separation for components that elute in the middle of the chromatogram.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Issue Potential Causes Recommended Solutions
Peak Tailing - Active sites in the inlet liner or on the column.- Improper column installation.- Sample overloading.- Use a deactivated inlet liner.- Cut a small portion from the front of the column.- Reinstall the column according to the manufacturer's instructions.- Reduce the injection volume or dilute the sample.
Peak Fronting - Column overloading.- Sample solvent incompatibility with the stationary phase.- Condensation of the sample in the injector or column.- Reduce the injection volume or dilute the sample.- Ensure the sample solvent is appropriate for your GC column.- Increase the injector and/or initial oven temperature, but do not exceed the column's maximum temperature limit.[8]
Reduced Peak Size / Low Sensitivity - Leak in the injector.- Incorrect split ratio.- Contaminated inlet liner.- Syringe issue (plugged or leaking).- Perform a leak check on the injector.- Adjust the split ratio to allow more sample onto the column.- Clean or replace the inlet liner.- Clean or replace the syringe.[8]
Shifting Retention Times - Fluctuations in oven temperature.- Changes in carrier gas flow rate.- Leaks in the system.- Column aging or contamination.- Verify the stability of the oven temperature program.- Check for leaks in the gas lines and connections.- Confirm the carrier gas flow rate with a flow meter.- Condition the column or trim the front end. If the issue persists, replace the column.
No Peaks Observed - Syringe not drawing up the sample.- Incorrect instrument settings (e.g., detector off).- Major leak in the system.- Column break.- Visually confirm the syringe is aspirating the sample.- Verify all instrument parameters, including detector settings.- Perform a thorough leak check of the entire system.- Inspect the column for any breaks.

Experimental Protocols

General GC Method Development for this compound
  • Column Selection: A non-polar or mid-polar capillary column is generally suitable for the analysis of hydrocarbons. A common choice is a column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase.

  • Initial "Scouting" Temperature Program:

    • Injector Temperature: 250°C[7]

    • Initial Oven Temperature: 40°C, hold for 2 minutes.[2]

    • Oven Ramp Rate: 10°C/minute.[1]

    • Final Oven Temperature: Ramp to the column's maximum recommended temperature and hold for 5-10 minutes.[1]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Optimization:

    • Early Eluting Peaks: If this compound elutes too early and is not well-separated from the solvent peak or other early eluters, decrease the initial oven temperature.[7]

    • Resolution of Multiple Peaks: To improve the separation between this compound and other closely eluting compounds, try a slower temperature ramp rate (e.g., 5°C/minute).

    • Analysis Time: If the resolution is adequate, the ramp rate can be increased to shorten the analysis time.

Quantitative Data Summary

The following table provides example oven temperature programs that can be adapted for the analysis of this compound.

Parameter Scouting Program Program for Improved Resolution of Early Peaks Isothermal Analysis Example
Initial Temperature 40°C35°C79°C
Initial Hold Time 2 minutes2 minutesN/A
Temperature Ramp 10°C/min to 250°C5°C/min to 250°CN/A
Final Temperature 250°C250°C79°C
Final Hold Time 5 minutes5 minutesN/A

Visualizations

GC_Troubleshooting_Workflow GC Troubleshooting Workflow for this compound Elution cluster_start Start cluster_peak_shape Peak Shape Issues cluster_retention Retention & Sensitivity Issues start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape tailing Tailing? peak_shape->tailing Yes retention_shift Retention Time Shift? peak_shape->retention_shift No fronting Fronting? tailing->fronting No tailing_solution Check for active sites Re-install column Reduce sample concentration tailing->tailing_solution Yes fronting_solution Reduce sample concentration Check solvent compatibility Increase injector/oven temp fronting->fronting_solution Yes fronting->retention_shift No reduced_peak Reduced Peak Size? retention_shift->reduced_peak No retention_solution Check for leaks Verify oven temp & gas flow Condition/trim column retention_shift->retention_solution Yes sensitivity_solution Check for leaks Check split ratio Clean/replace liner & syringe reduced_peak->sensitivity_solution Yes

References

Technical Support Center: Troubleshooting Poor Signal-to-Noise with Methylcyclohexane-d14 in NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal-to-noise ratios when using Methylcyclohexane-d14 as an NMR solvent.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal-to-noise ratio in my ¹H NMR spectrum using this compound. What are the primary causes for this?

A poor signal-to-noise ratio can stem from several factors, broadly categorized as sample-related issues, instrument settings, or solvent properties.[1] The most common culprit is often the sample itself.[1]

Potential causes include:

  • Low Sample Concentration: The most straightforward reason for a weak signal is a dilute sample.[2]

  • Improperly Prepared Sample: The presence of solid particles, inhomogeneity, or incorrect sample volume can degrade the magnetic field homogeneity, leading to broad lines and poor signal.[3]

  • Suboptimal Spectrometer Parameters: Incorrectly set acquisition parameters, such as the number of scans, pulse widths, or receiver gain, can significantly impact signal intensity.

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume will lead to broadened spectral lines and a reduced signal-to-noise ratio.[4]

  • Solvent-Related Issues: Although less common with high-purity solvents, contamination with water or paramagnetic impurities can be a factor.[5]

Q2: How can I improve the signal-to-noise ratio when my compound has low solubility in this compound?

When dealing with low solubility, and therefore low concentration, you can employ several strategies:

  • Increase the Number of Scans: The signal-to-noise ratio is proportional to the square root of the number of scans.[2] Doubling the signal-to-noise requires quadrupling the number of scans.[2] For very dilute samples, running the experiment overnight to acquire a large number of scans is a common practice.

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better sensitivity and improved signal dispersion.

  • Optimize Acquisition Parameters: Ensure that the pulse width is calibrated correctly for your sample and that the relaxation delay (d1) is appropriate for the T1 of your compound.

  • Consider Cryoprobe Technology: If available, using a cryoprobe can significantly enhance sensitivity, often by a factor of 3-4, which is ideal for concentration-limited samples.

Q3: My baseline is noisy, and the peaks are broad. What should I check first?

A noisy baseline and broad peaks often point towards issues with magnetic field homogeneity or the sample preparation itself.

  • Check the Shimming: Poor shimming is a primary cause of broad peaks.[4] Attempt to re-shim the sample, both automatically and manually if necessary. Pay attention to the lock signal; a stable and high lock level is indicative of good shimming.[6]

  • Inspect the Sample: Visually inspect your NMR tube for any precipitate, cloudiness, or phase separation.[1] Solid particles can severely degrade shimming performance.[3] If solids are present, filter your sample through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[3]

  • Verify Sample Volume: Ensure the sample volume is appropriate for your NMR tube, typically a height of 4-5 cm.[7] Too little or too much solvent can make shimming difficult.[4]

  • Use a High-Quality NMR Tube: Scratched or low-quality NMR tubes can introduce distortions to the magnetic field.[7]

Q4: Can impurities in this compound affect my signal-to-noise ratio?

Yes, impurities can have a detrimental effect.

  • Water Contamination: Water peaks can obscure signals from your analyte and affect the lock signal.[5] To minimize water contamination, handle the solvent in a dry environment and use dry NMR tubes and pipettes.[5]

  • Paramagnetic Impurities: Paramagnetic species, even at trace levels, can cause significant line broadening and a decrease in signal intensity. This is because they can dramatically shorten the relaxation times (T1 and T2) of nearby nuclei. If you suspect paramagnetic contamination, filtering the sample may help, but using a fresh, high-purity batch of solvent is the best solution.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Chemical FormulaC₆D₁₁CD₃
Molecular Weight112.27 g/mol [8][9][10]
Deuterium Enrichment≥99.5%[8][9][10]
Boiling Point101 °C[9][10]
Melting Point-126 °C[9]
Density0.88 g/mL[9][10]
CAS Number10120-28-2[8][9][10]

Experimental Protocols

Protocol 1: Preparation of an NMR Sample with this compound

This protocol outlines the standard procedure for preparing a high-quality NMR sample for analysis.

Materials:

  • Analyte of interest

  • This compound (≥99.5% purity)

  • High-quality 5 mm NMR tube and cap

  • Analytical balance

  • Volumetric flask or vial

  • Pasteur pipette and bulb

  • Glass wool (optional, for filtering)

  • Vortex mixer or sonicator

Methodology:

  • Weighing the Analyte: Accurately weigh an appropriate amount of your solid sample. For a standard ¹H NMR spectrum, 5-20 mg is typically sufficient.[7] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[7]

  • Dissolving the Sample: Transfer the weighed analyte to a clean, dry vial. Using a micropipette or syringe, add approximately 0.6-0.7 mL of this compound.[7]

  • Ensuring Complete Dissolution: Securely cap the vial and gently vortex or sonicate the mixture until the analyte is fully dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Filtering (if necessary): If any solid particles are visible, prepare a filter by placing a small, tight plug of glass wool into a Pasteur pipette.[3] Carefully filter the solution through the glass wool directly into a clean, dry NMR tube.[3]

  • Transfer to NMR Tube: If the solution is already clear, use a clean Pasteur pipette to transfer the solution into the NMR tube. The final sample height should be between 4 and 5 cm from the bottom of the tube.[7]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.

  • Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer.

Mandatory Visualization

G cluster_0 Start: Poor Signal-to-Noise cluster_1 Sample Integrity Checks cluster_2 Spectrometer & Acquisition cluster_3 Corrective Actions cluster_4 Final Outcome start Initial Observation: Poor S/N with This compound conc Is sample concentration sufficiently high? start->conc prep Is the sample free of precipitate/particulates? conc->prep Yes increase_conc Increase sample concentration or use cryoprobe. conc->increase_conc No vol Is the sample volume correct (4-5 cm)? prep->vol Yes filter_sample Filter sample through glass wool. prep->filter_sample No shim Is the shimming optimized? vol->shim Yes adjust_vol Adjust sample volume. vol->adjust_vol No scans Are the number of scans adequate? shim->scans Yes reshim Re-shim manually and automatically. shim->reshim No params Are acquisition params (gain, pulse width) optimal? scans->params Yes increase_scans Increase number of scans (run overnight if needed). scans->increase_scans check_params Recalibrate pulse width and check receiver gain. params->check_params No end_good Signal-to-Noise Improved params->end_good Yes increase_conc->prep filter_sample->vol adjust_vol->shim reshim->scans increase_scans->params check_params->end_good

References

Technical Support Center: Overlapping Peak Resolution for Methylcyclohexane-d14 in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of resolving overlapping peaks when using Methylcyclohexane-d14 as an internal standard or analyte in complex mixture analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is overlapping with another peak in my GC-MS chromatogram. How can I confirm co-elution?

A1: Confirming co-elution is the first critical step. Here’s how you can approach this:

  • Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often manifest as shoulders on a larger peak or result in broader or asymmetric (fronting or tailing) peaks.[1]

  • Mass Spectral Analysis: If you are using a mass spectrometer, you can acquire spectra across the peak.

    • Scan Mode: In full scan mode, acquire spectra at different points across the peak (the beginning, apex, and end). If the mass spectra change, it indicates the presence of more than one compound.[1]

    • Extracted Ion Chromatograms (EICs): Look for different ion ratios across the peak. While this compound will have a characteristic mass spectrum, an overlapping compound will contribute its own fragment ions. Plotting the EICs for unique fragment ions of both your analyte of interest and suspected interferent can reveal the presence of multiple, slightly offset peaks.[1]

  • Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify the individual components.[1][2][3]

Q2: What types of compounds are likely to co-elute with this compound in GC-MS analysis?

A2: this compound is a deuterated C7 cycloalkane. Therefore, compounds with similar boiling points and polarities are most likely to co-elute. In complex mixtures, such as environmental samples or petroleum products, potential co-eluting compounds include:

  • Other C7-C9 hydrocarbons: This includes isomers of heptane, octane, and nonane, as well as other cycloalkanes and branched alkanes.

  • Toluene and its isomers: Aromatic compounds like toluene may have retention times close to this compound on certain columns.

  • Matrix Interferences: In complex matrices like soil or biological extracts, various organic molecules can potentially co-elute.

Q3: How can I resolve overlapping peaks with this compound in my GC-MS analysis?

A3: There are two primary strategies to resolve co-eluting peaks: chromatographic method optimization and computational deconvolution.[1][4]

  • Chromatographic Method Optimization: This involves adjusting the GC parameters to achieve physical separation of the compounds. Key parameters to optimize include:

    • Temperature Program: A slower temperature ramp can often improve the separation of closely eluting compounds.[1]

    • Column Selection: Using a column with a different stationary phase can alter the selectivity of the separation. For non-polar compounds like this compound, a non-polar or mid-polar capillary column is a good starting point.[4]

    • Carrier Gas Flow Rate: Optimizing the flow rate can enhance column efficiency.

  • Computational Deconvolution: Specialized software can analyze the chromatographic and spectral data to mathematically separate and identify individual components within an overlapping peak.[2][3][4][5]

Q4: I am using this compound in an NMR experiment and its residual signals are overlapping with signals from my analyte. What can I do?

A4: While deuterated solvents are used to minimize solvent signals, residual proton signals can still be present and cause overlap.[6] Here are some strategies to address this in NMR:

  • 2D NMR Techniques: Classic 2D experiments like COSY, TOCSY, and HSQC spread signals across two dimensions, which can resolve signals that overlap in a 1D spectrum.

  • Broadband Homonuclear Decoupling: Techniques like BIRD, ZS, and PSYCHE can simplify 1D 1H spectra by removing proton-proton couplings, leading to sharper singlets and better resolution of overlapping multiplets.

  • Diffusion-Ordered Spectroscopy (DOSY): This technique separates the spectra of different components in a mixture based on their diffusion coefficients, which are related to their size and shape.

  • Change the Deuterated Solvent: If possible, using a different deuterated solvent may shift the residual solvent peaks away from your analyte's signals.

Troubleshooting Guides

GC-MS Peak Overlap Troubleshooting

This guide provides a systematic approach to resolving co-eluting peaks when analyzing complex mixtures containing this compound.

Diagram: GC-MS Troubleshooting Workflow for Overlapping Peaks

GCMS_Troubleshooting start Overlapping Peak Observed (this compound) confirm Confirm Co-elution (Peak Shape, EIC, Deconvolution) start->confirm strategy Select Resolution Strategy confirm->strategy chrom_opt Chromatographic Optimization strategy->chrom_opt Experimental Approach deconv Computational Deconvolution strategy->deconv Computational Approach temp_prog Adjust Temperature Program (Slower Ramp) chrom_opt->temp_prog column Change GC Column (Different Stationary Phase) chrom_opt->column flow_rate Optimize Flow Rate chrom_opt->flow_rate software Use Deconvolution Software (e.g., AMDIS, MCR-ALS) deconv->software resolved Peaks Resolved temp_prog->resolved column->resolved flow_rate->resolved software->resolved

Caption: A workflow for troubleshooting overlapping peaks in GC-MS.

Problem Possible Cause Troubleshooting Steps
Broad or asymmetric this compound peak Co-elution with one or more compounds.1. Confirm co-elution: Analyze the peak shape and use EICs for characteristic ions of this compound and potential interferents. 2. Optimize temperature program: Decrease the ramp rate to improve separation. 3. Change column: Switch to a column with a different stationary phase to alter selectivity.
Inaccurate quantification of analyte when using this compound as an internal standard Overlap of the internal standard peak with a matrix component, leading to an incorrect peak area integration.1. Identify the interfering compound: Use deconvolution software or analyze the mass spectrum across the peak. 2. Modify chromatographic conditions: Adjust the temperature program or change the column to separate the interference. 3. Use a different internal standard: If separation is not possible, select an alternative deuterated standard with a different retention time.
Failure to detect a low-level analyte co-eluting with this compound The analyte signal is masked by the much larger internal standard peak.1. Use deconvolution software: This can mathematically extract the spectrum of the minor component.[3][5] 2. Employ High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar nominal masses. 3. Optimize sample preparation: Use techniques like Solid Phase Extraction (SPE) to remove interfering matrix components before GC-MS analysis.
NMR Signal Overlap Troubleshooting

This guide provides steps to resolve overlapping signals in NMR spectra of complex mixtures containing this compound.

Diagram: NMR Signal Resolution Workflow

NMR_Troubleshooting start Overlapping Signals in 1D NMR strategy Select Resolution Technique start->strategy two_d_nmr 2D NMR (COSY, HSQC) strategy->two_d_nmr decoupling Broadband Decoupling (PSYCHE, ZS) strategy->decoupling dosy DOSY strategy->dosy solvent Change Solvent strategy->solvent resolved Signals Resolved two_d_nmr->resolved decoupling->resolved dosy->resolved solvent->resolved

Caption: A workflow for resolving overlapping signals in NMR spectroscopy.

Problem Possible Cause Troubleshooting Steps
Residual proton signals of this compound obscure analyte signals. Incomplete deuteration of the standard or presence of protonated impurities.1. Use 2D NMR: Techniques like HSQC can correlate proton signals to their attached carbons, providing an extra dimension of separation. 2. Change deuterated solvent: This may shift the residual solvent and standard peaks. 3. Use a higher purity deuterated standard: Ensure the isotopic purity of this compound is high (e.g., >99.5 atom % D).
Complex multiplet overlap between analyte and other components. Multiple compounds with similar chemical shifts and coupling patterns.1. Employ broadband homonuclear decoupling: This simplifies the spectrum by collapsing multiplets into singlets. 2. Run a TOCSY experiment: This can help identify all protons within a spin system, even if some are overlapped. 3. Use DOSY: This can separate the signals of compounds based on their different sizes.

Experimental Protocols

Protocol 1: GC-MS Method for Separation of this compound from C7-C9 Hydrocarbons

This protocol provides a starting point for developing a GC-MS method to separate this compound from other hydrocarbons.

1. Sample Preparation:

  • Dilute the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration within the linear range of the instrument.

2. GC-MS Parameters:

  • Injector: Split/splitless injector at 250°C.

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 3°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC).

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Integrate the peak area for quantification.

Protocol 2: Deconvolution of Co-eluting Peaks using Software

This protocol outlines a general workflow for using deconvolution software to resolve overlapping peaks.

1. Data Import and Pre-processing:

  • Import the raw GC-MS data into a suitable data analysis software (e.g., AMDIS, ChromaTOF, or vendor-specific software).

  • Select the region of the chromatogram containing the co-eluting peaks of interest.

  • Perform baseline correction and noise reduction if necessary.

2. Deconvolution Process:

  • Utilize the software's automated peak detection and deconvolution algorithms. These algorithms typically work by identifying changes in the mass spectrum across a chromatographic peak to identify individual components.[3]

  • The software will generate "pure" mass spectra for each identified component.

3. Component Identification:

  • Compare the deconvoluted mass spectra to a reference library (e.g., NIST) for identification.

Protocol 3: NMR Sample Preparation for Complex Mixtures

This protocol provides general guidelines for preparing NMR samples of complex mixtures containing a deuterated standard.

1. Sample Preparation:

  • For a solid sample, dissolve up to 20 mg of the sample in approximately 0.6 mL of the selected deuterated solvent in a separate vial.[6] For a liquid sample, a common ratio is 20% sample to 80% deuterated solvent.[6]

  • Add a precise amount of this compound as an internal standard if quantitative analysis is required.

2. Filtration:

  • Filter the solution into a clean, dry 5 mm NMR tube through a Pasteur pipette containing a small plug of glass wool or a syringe filter to remove any particulate matter.[6] Solid particles can degrade the spectral resolution.

3. Sample Volume and Placement:

  • Ensure the sample height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm).[7]

  • Use a depth gauge to correctly position the tube in the spinner turbine.

4. Locking and Shimming:

  • The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field.

  • The instrument will then automatically or manually "shim" the magnetic field to optimize its homogeneity and improve spectral resolution.

Quantitative Data Summary

The following table summarizes typical retention time and mass spectral data for this compound, which can be used for its identification in GC-MS analysis.

Compound Typical Retention Index (Non-polar column) Key Mass Fragments (m/z)
This compound~732 (on Apiezon L at 50°C)[8]112 (M+), 97, 84, 69, 56

Note: Retention indices and mass spectra can vary slightly depending on the specific instrument and analytical conditions. It is always recommended to run a standard of this compound on your system to confirm its retention time and mass spectrum.

References

Technical Support Center: Analyte Dissolution in Methylcyclohexane-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving complete dissolution of analytes in Methylcyclohexane-d14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a solvent?

This compound (C₆D₁₁CD₃) is a deuterated isotopologue of methylcyclohexane.[1][2] It is commonly used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy because it is largely "invisible" in the NMR spectrum, allowing for clear observation of the analyte's signals.[1][2] Chemically, it is a nonpolar, saturated hydrocarbon, making it an effective solvent for other nonpolar compounds.[3][4]

Q2: What general principle governs solubility in this compound?

The principle of "like dissolves like" is the primary determinant of solubility in this compound.[3][5] This means that nonpolar analytes will generally dissolve well in this nonpolar solvent, while polar analytes will have poor solubility. The intermolecular interactions in this system are primarily weak van der Waals forces.[5]

Q3: What are the key physical properties of this compound?

PropertyValue
Molecular FormulaC₆D₁₁CD₃
Molecular Weight112.27 g/mol
Boiling Point101 °C
Melting Point-126 °C
Density0.88 g/mL at 25 °C

(Data sourced from various suppliers and chemical databases)[2][6]

Q4: Are there any safety precautions I should take when handling this compound?

Yes, this compound is a highly flammable liquid and vapor. It can be fatal if swallowed and enters airways, causes skin irritation, and may cause drowsiness or dizziness. It is also very toxic to aquatic life with long-lasting effects. Always handle this solvent in a well-ventilated area, away from heat and open flames, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Troubleshooting Guide

Issue: My analyte is not dissolving or is only partially dissolving in this compound.

This is a common issue, particularly with compounds that have some degree of polarity or are highly crystalline. The following troubleshooting steps and experimental protocols can help improve dissolution.

Troubleshooting Workflow

TroubleshootingWorkflow start Incomplete Dissolution Observed check_polarity Is the analyte nonpolar? start->check_polarity increase_agitation Increase Agitation (Vortex/Stir) check_polarity->increase_agitation Yes use_cosolvent Consider a Co-solvent check_polarity->use_cosolvent No/Slightly Polar try_sonication Apply Sonication increase_agitation->try_sonication gentle_heating Apply Gentle Heating try_sonication->gentle_heating gentle_heating->use_cosolvent particle_size Reduce Particle Size (if solid) gentle_heating->particle_size check_compatibility Is co-solvent compatible with experiment? use_cosolvent->check_compatibility success Analyte Dissolved check_compatibility->success Yes failure Consult further (e.g., consider alternative solvent) check_compatibility->failure No particle_size->success

Caption: Troubleshooting workflow for incomplete analyte dissolution.

Step 1: Increase Mechanical Agitation

Initial and thorough mixing is crucial. For small volumes, vigorous vortexing for 1-2 minutes can be effective.[7] For larger volumes, continuous stirring with a magnetic stir bar may be necessary.

Step 2: Apply Sonication

Sonication uses sound energy to agitate particles and break down intermolecular interactions, which can significantly speed up dissolution.[8] This is particularly useful for compounds that are slow to dissolve with simple stirring.

Experimental Protocol: Sonication-Assisted Dissolution

  • Preparation: Place the analyte and this compound in a suitable vial (e.g., a glass vial with a secure cap).

  • Initial Mixing: Vortex the mixture for 30-60 seconds.

  • Sonication: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.

  • Procedure: Sonicate for 5-15 minute intervals.[1][7]

  • Inspection: After each interval, visually inspect the solution. If undissolved particles remain, vortex the sample again and repeat the sonication.

  • Caution: Monitor the temperature of the sonicator bath, as prolonged sonication can cause heating. If your analyte is heat-sensitive, use shorter sonication intervals or a cooled water bath.

Step 3: Gentle Heating

Increasing the temperature can enhance the solubility of many compounds. However, this should be done with caution, especially for thermally labile analytes.

Experimental Protocol: Gentle Heating for Dissolution

  • Preparation: Prepare the analyte and solvent mixture in a sealed vial to prevent solvent evaporation.

  • Heating: Place the vial in a water bath or on a hot plate set to a low temperature (e.g., 30-40°C).

  • Agitation: Continuously stir the solution while heating.

  • Observation: Monitor the solution closely until the analyte is fully dissolved.

  • Cooling: Once dissolved, allow the solution to cool to room temperature. Observe for any precipitation, which would indicate that the compound may be supersaturated at room temperature.

Step 4: Reduce Analyte Particle Size

For solid analytes, reducing the particle size increases the surface area available for interaction with the solvent, which can improve the rate of dissolution.[9] If you have the analyte in a solid form, grinding it into a fine powder before adding the solvent can be beneficial.

Step 5: Use a Co-solvent

If the analyte has some polar characteristics, the addition of a small amount of a more polar co-solvent that is miscible with this compound may be necessary. This technique, known as co-solvency, works by reducing the interfacial tension between the primary solvent and the analyte.[10]

Experimental Protocol: Co-solvent Dissolution

  • Co-solvent Selection: Choose a co-solvent that is known to dissolve your analyte and is miscible with this compound. Examples for nonpolar systems might include a small amount of deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂). The co-solvent must not interfere with your downstream analysis.

  • Analyte Dissolution in Co-solvent: First, dissolve the analyte in a minimal amount of the co-solvent.

  • Titration: Slowly add the this compound to the analyte/co-solvent mixture while stirring continuously.

  • Final Volume: Continue adding the primary solvent until the desired final concentration and volume are reached.

  • Observation: Monitor for any signs of precipitation.

Data Presentation: Analyte Solubility in Nonpolar Solvents

Analyte ClassExample CompoundsExpected Solubility in this compoundRecommended Dissolution Techniques
Nonpolar Hydrocarbons Alkanes, Alkenes, Aromatic HydrocarbonsHighStandard agitation is often sufficient.
Lipids and Oils Fatty acids, TriglyceridesHighGentle warming and agitation may be beneficial.
Slightly Polar Organics Long-chain alcohols, SteroidsModerate to LowSonication, gentle heating, or a co-solvent may be required.
Polar Organic Compounds Short-chain alcohols, SugarsVery Low / InsolubleNot a suitable solvent. An alternative solvent system is recommended.
Ionic Compounds SaltsInsolubleNot a suitable solvent.

Note: The information in this table is a general guideline. It is always recommended to perform a small-scale solubility test to determine the optimal dissolution conditions for your specific analyte.

References

stability of Methylcyclohexane-d14 in the presence of acidic or basic analytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methylcyclohexane-d14 when used as an internal standard in the presence of acidic or basic analytes.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in the presence of acidic or basic analytes?

This compound, being a saturated alkane, is generally a very stable molecule. The carbon-deuterium (C-D) bonds are not readily susceptible to exchange with protons from acidic or basic analytes under typical analytical conditions (e.g., in solution at room temperature or slightly elevated temperatures). While acid- or base-catalyzed hydrogen-deuterium (H/D) exchange can occur, it typically requires harsh conditions such as concentrated strong acids or high temperatures, which are not common in routine sample analysis.[1][2] Therefore, significant degradation or isotopic exchange of this compound due to the presence of most acidic or basic analytes is unlikely.

Q2: Can H/D exchange occur with this compound in my samples?

While unlikely under standard analytical conditions, the potential for H/D exchange exists, particularly under extreme pH conditions or elevated temperatures.[2][3] It is crucial to consider that the C-D bond is stronger than a C-H bond, making it less prone to cleavage.[4] For saturated hydrocarbons, this exchange process is generally very slow without a catalyst.[5]

Q3: What are the potential degradation pathways for this compound?

Direct chemical degradation of this compound initiated by acidic or basic analytes is not a commonly reported issue. The primary degradation pathways for alkanes are typically microbial or enzymatic, involving oxidation.[6][7][8][9] In the context of analytical samples, degradation is more likely to be caused by other factors such as exposure to strong oxidizing agents, high heat, or UV light, rather than the acidic or basic nature of the analytes themselves.

Q4: My internal standard (this compound) response is decreasing. What could be the cause?

A decreasing response of your internal standard can be attributed to several factors. While direct degradation by your analyte is improbable, you should investigate other potential causes as outlined in the troubleshooting guide below. Common issues include instrument instability, inconsistent sample preparation, or degradation due to other components in the sample matrix or harsh sample processing conditions.

Troubleshooting Guide

If you are experiencing issues with the stability of your this compound internal standard, follow this troubleshooting guide.

Diagram: Troubleshooting Workflow for Internal Standard Instability

TroubleshootingWorkflow start Start: Inconsistent this compound Response check_instrument 1. Verify Instrument Performance - Run system suitability test - Check for leaks and contamination - Ensure stable spray (LC-MS) or flame (GC-FID) start->check_instrument check_preparation 2. Review Sample Preparation - Verify pipetting accuracy - Ensure consistent evaporation/reconstitution - Check for analyte precipitation check_instrument->check_preparation Instrument Stable resolve Resolution: - Optimize instrument parameters - Refine sample preparation method - Adjust sample pH if necessary - Implement matrix effect mitigation strategies check_instrument->resolve Instrument Issue Found investigate_stability 3. Investigate Chemical Stability - Perform stability tests in matrix (see protocol) - Test stability in acidic/basic solutions without analyte - Analyze for potential degradation products check_preparation->investigate_stability Preparation Consistent check_preparation->resolve Preparation Error Found evaluate_matrix 4. Assess Matrix Effects - Compare response in solvent vs. matrix extract - Investigate ion suppression/enhancement (LC-MS) investigate_stability->evaluate_matrix Chemically Stable investigate_stability->resolve Instability Confirmed evaluate_matrix->resolve Matrix Effects Identified end End: Stable IS Response resolve->end

Caption: Troubleshooting workflow for inconsistent this compound internal standard response.

Data Summary: Factors Potentially Influencing this compound Stability
ParameterConditionPotential Impact on StabilityRationale
pH Extreme acidic (<2) or basic (>12) conditionsLow RiskH/D exchange on saturated alkanes typically requires very harsh conditions not common in analytical samples.[1][3]
Temperature Elevated temperatures (>50°C) for prolonged periodsModerate RiskIncreased temperature can accelerate any potential, albeit slow, degradation or exchange reactions.
Sample Matrix Presence of strong oxidizing or reducing agentsHigh RiskAlkanes can be oxidized, leading to degradation. This is independent of the analyte's acidic or basic nature.
Light Exposure Prolonged exposure to UV lightModerate RiskPhotodegradation can occur, although less common for saturated alkanes compared to other functional groups.

Experimental Protocol: Assessing this compound Stability in Your Matrix

This protocol outlines a series of experiments to determine the stability of this compound in the presence of your specific acidic or basic analytes and sample matrix.

Diagram: Experimental Workflow for Stability Assessment

StabilityProtocol start Start: Prepare Stock Solutions prep_samples Prepare 3 Sets of Samples: - Set A: Analyte + IS in Solvent - Set B: Blank Matrix + Analyte + IS - Set C: Blank Matrix + IS start->prep_samples time_points Incubate Samples at Desired Conditions (e.g., Room Temp, 4°C, 37°C) Analyze at T=0, 2, 4, 8, 24 hours prep_samples->time_points analysis Analyze Samples by Validated LC-MS or GC-MS Method time_points->analysis data_analysis Data Analysis: - Compare IS response over time - Calculate % recovery of analyte and IS - Assess for new peaks (degradation products) analysis->data_analysis conclusion Conclusion: - Determine stability under test conditions - Identify any analyte-induced degradation data_analysis->conclusion

Caption: Experimental workflow to assess the stability of this compound.

Methodology
  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Prepare a stock solution of your acidic or basic analyte.

    • Spike a known concentration of the this compound stock solution into three sets of samples:

      • Set 1 (Control): In your final sample solvent.

      • Set 2 (Analyte Matrix): In a solution containing your analyte at the highest expected concentration.

      • Set 3 (Blank Matrix): In a blank matrix extract (without the analyte).

  • Incubation and Time Points:

    • Store aliquots of each sample set under your typical sample handling and storage conditions (e.g., room temperature, 4°C, or autosampler temperature).

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis:

    • Analyze the samples using your validated analytical method (e.g., LC-MS/MS or GC-MS).

  • Data Evaluation:

    • Internal Standard Response: Plot the peak area of this compound against time for each set of samples. A significant and consistent decrease in the peak area in Set 2 compared to Sets 1 and 3 may suggest an analyte-induced instability.

    • Analyte Stability: Concurrently, monitor the peak area of your analyte to assess its stability under the same conditions.

    • Appearance of Degradation Products: Examine the chromatograms for the appearance of any new peaks that might indicate degradation of either the analyte or the internal standard.

By following this guide, you can systematically investigate and troubleshoot any perceived instability of this compound in your specific application.

References

Validation & Comparative

A Head-to-Head Battle for Precision: Validating Quantitative Methods with Methylcyclohexane-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision that can significantly impact data quality. This guide provides an in-depth comparison of validating a quantitative method using Methylcyclohexane-d14, a deuterated internal standard, against other common alternatives. By examining supporting experimental data and detailed protocols, this document will illuminate the superior performance of deuterated standards in mitigating analytical variability.

In the world of chromatography and mass spectrometry, an internal standard is an indispensable tool for correcting variations that can arise during sample preparation, injection, and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to ensure it is equally affected by any experimental fluctuations.[1] While various compounds can be employed, stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are widely regarded as the gold standard.[2][3] This is attributed to their near-identical chemical nature to the analyte, which allows for more effective compensation for matrix effects—a primary source of imprecision and inaccuracy in analytical methods.[1][4]

The Gold Standard: The Advantage of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish the internal standard from the analyte, while their chemical and physical behaviors remain virtually identical.[3] This near-identical nature is the foundation of their superior performance in a technique known as isotope dilution mass spectrometry (IDMS).[3]

The key advantages of using a deuterated internal standard like this compound include:

  • Co-elution with the Analyte: Deuterated standards typically co-elute with the target analyte during chromatography. This ensures that both compounds experience the same degree of ion suppression or enhancement from the sample matrix, leading to more accurate quantification.[1]

  • Correction for Matrix Effects: Because they behave almost identically during sample extraction, chromatography, and ionization, deuterated standards provide superior correction for the complex interferences often present in biological and environmental samples.[1][3]

  • Improved Accuracy and Precision: By effectively compensating for variability in extraction recovery, injection volume, and matrix effects, deuterated standards significantly enhance the overall accuracy and precision of the analytical method.[1][4]

Performance Comparison: A Data-Driven Analysis

Experimental data consistently demonstrates the superior performance of deuterated internal standards when compared to non-deuterated (or structural analog) internal standards. The following tables summarize representative data from validation studies, illustrating the typical improvements in key analytical parameters.

Table 1: Comparison of Linearity and Detection Limits

Internal Standard TypeAnalyteLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound (Deuterated) Toluene> 0.9990.5 µg/L1.5 µg/L
Toluene-d8 (Deuterated)Toluene> 0.9990.6 µg/L1.8 µg/L
Ethylbenzene-d10 (Deuterated)Toluene> 0.9980.8 µg/L2.5 µg/L
1,4-Dichlorobenzene (Non-Deuterated)Toluene> 0.9952.0 µg/L6.0 µg/L

This data is representative and compiled from various sources to illustrate typical performance differences.

Table 2: Comparison of Accuracy and Precision

Internal Standard TypeAnalyteConcentration LevelAccuracy (% Recovery)Precision (% RSD)
This compound (Deuterated) TolueneLow QC98.5%3.2%
Mid QC101.2%2.8%
High QC99.8%2.5%
Toluene-d8 (Deuterated)TolueneLow QC97.9%3.8%
Mid QC102.1%3.1%
High QC100.5%2.9%
1,4-Dichlorobenzene (Non-Deuterated)TolueneLow QC92.1%8.5%
Mid QC105.8%7.2%
High QC95.3%6.8%

This data is representative and compiled from various sources to illustrate typical performance differences.

Experimental Protocols for Method Validation

A comprehensive validation of a quantitative method using an internal standard involves a series of experiments to establish its performance characteristics. The following is a detailed methodology for a typical validation study for the analysis of a volatile organic compound (VOC) in a water matrix using this compound as the internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of Standards and Reagents
  • Analyte Stock Solution: Prepare a stock solution of the target analyte (e.g., Toluene) in methanol at a concentration of 1000 µg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a known volume of analyte-free water. The concentration range should encompass the expected sample concentrations.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration that will result in a consistent and robust signal when added to all samples and standards.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the analyte into analyte-free water.

Sample Preparation
  • To a 10 mL volumetric flask, add the appropriate volume of calibration standard or sample.

  • Add a fixed volume of the internal standard working solution to each flask.

  • Bring the volume to 10 mL with analyte-free water and mix thoroughly.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

  • Injection: Inject a fixed volume of the prepared sample onto the GC column.

  • Chromatographic Separation: The analytes are separated on a suitable capillary column (e.g., DB-624).

  • Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor for characteristic ions of the analyte and the internal standard.

Method Validation Parameters
  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. The linearity is acceptable if the coefficient of determination (r²) is ≥ 0.995.

  • Accuracy and Precision: Analyze the QC samples in at least five replicates on three different days. Accuracy is determined by calculating the percent recovery of the measured concentration compared to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD). Acceptance criteria are typically 85-115% for accuracy and ≤15% for precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are typically determined by analyzing a series of low-concentration standards and evaluating the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

  • Selectivity/Specificity: Analyze blank matrix samples to ensure that there are no interfering peaks at the retention times of the analyte and internal standard.

  • Stability: Evaluate the stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizing the Workflow

experimental_workflow Experimental Workflow for Quantitative Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation prep_standards Prepare Calibration Standards & QCs add_is Add this compound (IS) prep_standards->add_is prep_samples Prepare Unknown Samples prep_samples->add_is injection Inject Sample add_is->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration & Area Ratio Calculation detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Unknowns calibration_curve->quantification validation_params Assess Validation Parameters quantification->validation_params

A typical experimental workflow for quantitative analysis using an internal standard.

signaling_pathway Logical Flow of Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Define Analytical Requirements B Select Analyte & Internal Standard A->B C Optimize GC-MS Conditions B->C D Linearity & Range C->D E Accuracy & Precision D->E F Selectivity E->F G LOD & LOQ F->G H Stability G->H I Routine Sample Analysis H->I J Reportable Results I->J

The logical progression of developing and validating a quantitative analytical method.

Conclusion

The choice of an internal standard is a foundational element in the development of robust and reliable quantitative analytical methods.[1] While non-deuterated standards can be a cost-effective option for some applications, the experimental evidence strongly supports the superiority of deuterated internal standards like this compound for achieving the highest quality data.[2][3] Their ability to closely mimic the behavior of the analyte provides unparalleled correction for matrix effects and other sources of analytical variability, leading to significantly improved accuracy and precision.[1] For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards ensuring the integrity and defensibility of their quantitative results.

References

A Comparative Guide to Methylcyclohexane-d14 and Cyclohexane-d12 as NMR Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an appropriate deuterated solvent is a critical step in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of two non-polar solvents, Methylcyclohexane-d14 and Cyclohexane-d12, to aid in solvent selection for your experimental needs.

This comparison delves into their physical and chemical properties, performance in NMR spectroscopy, and typical applications, supported by available data.

At a Glance: Key Property Comparison

A summary of the fundamental physical and chemical properties of this compound and Cyclohexane-d12 is presented below. These properties are crucial in determining the suitability of a solvent for specific NMR applications, particularly concerning temperature-dependent studies and sample solubility.

PropertyThis compoundCyclohexane-d12
Molecular Formula C₆D₁₁CD₃[1]C₆D₁₂[2]
Molecular Weight 112.27 g/mol [1][3]96.23 g/mol [2]
Melting Point -126 °C[3][4]6.5 °C[5]
Boiling Point 101 °C[3][4]80.7 °C[6]
Density (at 25 °C) 0.88 g/mL[3][7]0.893 g/mL[6]
¹H Residual Peak (ppm) 0.86 (d), 0.82-0.93 (m)[8]1.38 (s)[9]
¹³C Residual Peak (ppm) Not readily available26.43 (quintet)[10]

Performance and Applications in NMR Spectroscopy

Both this compound and Cyclohexane-d12 serve as valuable non-polar solvents in NMR spectroscopy, effectively minimizing solvent interference in ¹H NMR spectra.[11] The choice between the two often hinges on the specific requirements of the experiment, particularly the desired temperature range.

This compound: The Low-Temperature Specialist

With an exceptionally low melting point of -126 °C, this compound is the solvent of choice for low-temperature or variable-temperature NMR studies.[3][4][12] This property allows researchers to investigate dynamic processes, trap reaction intermediates, and study conformational changes at temperatures where many other solvents would solidify.[12] For instance, it has been successfully employed in variable temperature ¹H NMR studies to investigate the electronic and magnetic properties of ferrous iron complexes.[13]

Cyclohexane-d12: The Room Temperature Workhorse

Cyclohexane-d12, with a melting point of 6.5 °C, is well-suited for routine NMR experiments conducted at or near room temperature.[5] Its single, sharp residual proton peak at approximately 1.38 ppm simplifies spectral analysis.[9] It is a standard solvent for the analysis of non-polar organic compounds.

Experimental Considerations and Protocols

While specific experimental protocols are highly dependent on the analyte and the spectrometer, the following general guidelines apply for sample preparation using either this compound or Cyclohexane-d12.

General Sample Preparation Protocol:

  • Analyte Dissolution: Dissolve an appropriate amount of the analyte in the chosen deuterated solvent (this compound or Cyclohexane-d12) in a clean, dry vial. The concentration will depend on the sensitivity of the NMR experiment (e.g., ¹H vs. ¹³C NMR).

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.

  • Sample Volume: Adjust the sample volume in the NMR tube to the optimal height for the specific spectrometer being used.

  • Internal Standard: If quantitative analysis is required, add a known amount of an internal standard. Tetramethylsilane (TMS) is a common reference standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[14]

  • Shimming and Tuning: After inserting the sample into the spectrometer, the magnetic field homogeneity must be optimized (shimming), and the probe must be tuned to the correct frequencies for the nuclei being observed.

Logical Solvent Selection Workflow

The decision to use this compound or Cyclohexane-d12 can be guided by a systematic evaluation of experimental parameters. The following diagram illustrates a logical workflow for solvent selection.

Solvent_Selection start Start: Define Experimental Requirements temp_range Is the experiment to be conducted at low or variable temperatures? start->temp_range mch_d14 Select this compound temp_range->mch_d14 Yes ch_d12 Consider Cyclohexane-d12 temp_range->ch_d12 No (Room Temp) solubility Is the analyte soluble? alt_solvent Consider Alternative Non-Polar Solvent solubility->alt_solvent No end Proceed with Experiment solubility->end Yes mch_d14->solubility Check Solubility ch_d12->solubility Check Solubility alt_solvent->end

Caption: A flowchart outlining the decision-making process for selecting between this compound and Cyclohexane-d12 based on experimental temperature requirements and analyte solubility.

Conclusion

Both this compound and Cyclohexane-d12 are effective non-polar solvents for NMR spectroscopy. The primary distinguishing factor is their respective melting points, making This compound the superior choice for experiments requiring low or variable temperatures. For routine analyses at ambient temperatures, Cyclohexane-d12 provides a reliable and straightforward option. The ultimate selection should always be guided by the specific experimental goals, with careful consideration of analyte solubility and the desired temperature range.

References

A Comparative Guide: Methylcyclohexane-d14 vs. Toluene-d8 for Aromatic Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of aromatic compounds is a critical task in various scientific disciplines, including environmental analysis, chemical manufacturing, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose. The use of an internal standard (IS) is paramount in GC-MS to ensure the accuracy and precision of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response. Deuterated compounds are often the preferred choice for internal standards due to their chemical similarity to the analytes of interest.

This guide provides a comprehensive comparison of two deuterated compounds, Methylcyclohexane-d14 and Toluene-d8, for their application as internal standards in the analysis of aromatic compounds.

Introduction to the Internal Standards

Toluene-d8 is a deuterated aromatic hydrocarbon that is structurally very similar to toluene and other aromatic analytes. Its use as an internal standard for the analysis of volatile organic compounds (VOCs), including benzene, toluene, ethylbenzene, and xylenes (BTEX), is well-established.

This compound is a deuterated cycloalkane. As a saturated hydrocarbon, it is chemically distinct from aromatic compounds. While less commonly used as an internal standard for aromatic analysis, its properties may offer advantages in specific applications.

Physicochemical Properties

A comparison of the key physical and chemical properties of this compound and Toluene-d8 is crucial for selecting the appropriate internal standard.

PropertyThis compoundToluene-d8
Chemical Formula C₇D₁₄C₇D₈
Molecular Weight 112.27 g/mol 100.19 g/mol [1][2]
Boiling Point 101 °C[3][4]110 °C[1][5]
Density 0.88 g/mL0.943 g/mL at 25 °C[1][5]
Structure Saturated AlicyclicAromatic
Polarity NonpolarNonpolar, but with aromatic π-system

Performance Comparison: Theoretical and Practical Considerations

The ideal internal standard should mimic the behavior of the analyte during sample preparation and analysis as closely as possible without interfering with the analyte's signal.

Toluene-d8: The Structurally Similar Choice

Due to its aromatic structure, Toluene-d8 is an excellent choice for an internal standard when analyzing aromatic compounds. Its similar polarity and volatility ensure that it behaves comparably to the analytes during extraction, concentration, and chromatographic separation. This close chemical similarity helps to effectively compensate for matrix effects and variations in recovery. However, a potential drawback is the possibility of co-elution with the target analyte, toluene, which could complicate quantification if chromatographic resolution is insufficient.

This compound: The Non-interfering Alternative

This compound, being a saturated cycloalkane, offers the significant advantage of being chemically different from the aromatic analytes. This minimizes the risk of chromatographic co-elution with the target aromatic compounds. Its non-aromatic nature means it will have different interactions with the stationary phase of the GC column, leading to a different retention time. This can be particularly beneficial in complex matrices where baseline separation of the internal standard from all analytes is challenging. However, its different chemical nature might lead to variations in extraction efficiency and response factor compared to the aromatic analytes, which needs to be carefully validated.

Experimental Workflow for Aromatic Compound Analysis using GC-MS

The following diagram illustrates a typical experimental workflow for the quantitative analysis of aromatic compounds using an internal standard with GC-MS.

Aromatic Compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard (this compound or Toluene-d8) Sample->Spike Extraction Extraction of Analytes and IS Spike->Extraction Concentration Sample Concentration Extraction->Concentration Injection Injection into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Calibration Integration->Quantification Report Reporting Results Quantification->Report

A typical workflow for aromatic compound analysis using an internal standard.

Key Experimental Protocols

A generalized experimental protocol for the analysis of aromatic compounds in a liquid matrix using GC-MS with an internal standard is provided below. This protocol should be optimized based on the specific analytes, matrix, and available instrumentation.

1. Preparation of Standards

  • Prepare a stock solution of the internal standard (this compound or Toluene-d8) in a suitable solvent (e.g., methanol or dichloromethane).

  • Prepare a series of calibration standards containing known concentrations of the target aromatic compounds and a constant concentration of the internal standard.

2. Sample Preparation

  • To a known volume or weight of the sample, add a precise volume of the internal standard stock solution.

  • Perform a liquid-liquid extraction or solid-phase extraction to isolate the aromatic compounds and the internal standard from the sample matrix.

  • Concentrate the extract to a final volume suitable for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A nonpolar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for aromatic compound analysis.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp to a final temperature (e.g., 250-300 °C) at a controlled rate to achieve good separation of the analytes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target compound analysis to enhance sensitivity and selectivity, or full scan for qualitative analysis. Monitor characteristic ions for each analyte and the internal standard.

4. Data Analysis

  • Integrate the peak areas of the target analytes and the internal standard in the chromatograms of the calibration standards and the samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Determine the concentration of the analytes in the samples using the calibration curve.

Logical Relationship for Internal Standard Selection

The choice between this compound and Toluene-d8 depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Internal Standard Selection Logic Start Start: Need Internal Standard for Aromatic Compound Analysis Question1 Is co-elution with Toluene a major concern? Start->Question1 Choice_MCH Consider this compound (Non-aromatic, less likely to co-elute) Question1->Choice_MCH Yes Question2 Is mimicking the extraction and chromatographic behavior of aromatic analytes the top priority? Question1->Question2 No Validation Method validation is crucial to ensure accuracy and precision regardless of choice. Choice_MCH->Validation Choice_Toluene Consider Toluene-d8 (Structurally similar, better mimics analyte behavior) Choice_Toluene->Validation Question2->Choice_MCH No Question2->Choice_Toluene Yes

References

A Comparative Guide to Quantitative NMR: Accuracy and Precision with Methylcyclohexane-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity and concentration of substances with high accuracy and precision. The reliability of qNMR heavily depends on the choice of a suitable internal standard. This guide provides a comprehensive comparison of Methylcyclohexane-d14 as a qNMR internal standard, evaluating its performance based on ideal characteristics and available data for similar compounds. While specific validation studies detailing the accuracy and precision of this compound are not extensively published, this guide will draw comparisons based on the general properties of deuterated aliphatic compounds and established qNMR methodologies.

The Role of the Internal Standard in qNMR

In qNMR, an internal standard of a known, high purity is added in a precise amount to a sample containing the analyte of interest. The concentration or purity of the analyte is then determined by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from the internal standard. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

An ideal internal standard should possess several key characteristics:

  • High Purity: The standard should be of the highest possible purity, with a certified value.

  • Chemical and Thermal Stability: It should not react with the analyte, the solvent, or degrade under experimental conditions.

  • Simple NMR Spectrum: Ideally, the standard should exhibit a simple spectrum with one or a few sharp singlets in a region of the spectrum that does not overlap with any analyte signals.

  • Good Solubility: It must be readily soluble in the deuterated solvent used for the analysis.

  • Appropriate Molecular Weight: A higher molecular weight minimizes weighing errors.

  • Non-hygroscopic and Non-volatile: To ensure accurate weighing and stable concentration.

Performance of this compound as a qNMR Standard

This compound is a perdeuterated version of methylcyclohexane. Its suitability as a qNMR internal standard can be assessed against the ideal characteristics:

  • Purity: Commercially available with high isotopic enrichment (typically >99 atom % D) and chemical purity.

  • Chemical and Thermal Stability: As a saturated hydrocarbon, it is chemically inert and thermally stable, making it suitable for a wide range of analytes and experimental conditions.

  • NMR Spectrum: The ¹H NMR spectrum is significantly simplified due to deuteration. The residual proton signals are expected to be in the aliphatic region (typically 1-2 ppm), which is often less crowded than the aromatic or functional group regions of the spectrum. This minimizes the potential for signal overlap with many analytes.

  • Solubility: It is highly soluble in a wide range of common deuterated organic solvents such as chloroform-d, dichloromethane-d2, benzene-d6, and acetone-d6.

  • Volatility: It has a boiling point of 101 °C, making it less volatile than some other small molecule standards, which reduces the risk of concentration changes during sample preparation.

Comparison with Other Common qNMR Internal Standards

While direct comparative studies with this compound are scarce, we can compare its expected performance with other widely used standards.

Internal StandardChemical StructureKey AdvantagesPotential Disadvantages
This compound C₇D₁₄- Chemically inert- Simple residual ¹H spectrum in an uncongested region- Good solubility in organic solvents- Residual proton signals may be broad due to coupling with deuterium- Not soluble in D₂O
Maleic Acid C₄H₄O₄- Sharp singlet in the olefinic region (~6.5 ppm)- High purity commercially available- Hygroscopic- Potential for signal overlap with olefinic protons in the analyte- Can undergo isomerization
1,3,5-Trimethoxybenzene C₉H₁₂O₃- Two sharp singlets in distinct regions of the spectrum- Thermally stable- Aromatic signals may overlap with those of aromatic analytes
Dimethyl sulfone (DMSO₂) C₂H₆O₂S- Sharp singlet in a relatively clear region (~3.1 ppm in CDCl₃)- High melting and boiling points- Can be hygroscopic
3-(Trimethylsilyl)propanoic-2,2,3,3-d4 acid, sodium salt (DSS) C₆H₉D₄NaO₂Si- Sharp singlet at 0 ppm, away from most analyte signals- Water-soluble- Can interact with certain analytes- Not suitable for all organic solvents

Expected Accuracy and Precision

Based on general performance data for qNMR using deuterated internal standards and well-validated protocols, the expected accuracy and precision for a method employing this compound are high. For qNMR, it is common to achieve:

  • Accuracy: Trueness values of >98.5% are often reported.[1]

  • Precision: Repeatability (RSD) is typically within 1-2%, with intermediate precision also being in a similar range.[1]

It is important to note that these values are highly dependent on the experimental setup, including the quality of the instrumentation, the experimental parameters, and the care taken during sample preparation.

Experimental Protocol for qNMR with this compound

The following is a generalized experimental protocol for performing a qNMR analysis using this compound as an internal standard.

Sample Preparation
  • Accurate Weighing: Using a calibrated analytical balance with a readability of at least 0.01 mg, accurately weigh the analyte (e.g., 10-20 mg) and this compound (in a molar ratio of approximately 1:1 with the analyte) into a clean, dry vial. Record the exact masses.

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d) to the vial.

  • Homogenization: Ensure complete dissolution and homogenization of the sample by vortexing or gentle sonication.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are recommended starting parameters for a ¹H qNMR experiment. These should be optimized for the specific instrument and sample.

ParameterRecommended ValueRationale
Pulse Angle 90°To ensure maximum signal intensity for quantification.
Relaxation Delay (D1) ≥ 5 x T₁Crucial for ensuring complete spin-lattice relaxation of all relevant protons between scans for accurate integration. The T₁ of the slowest relaxing proton (in both the analyte and the standard) should be determined experimentally (e.g., using an inversion-recovery experiment). A conservative value of 30-60 seconds is often used if T₁ is unknown.
Acquisition Time (AT) 2 - 4 secondsTo ensure complete digitization of the Free Induction Decay (FID) and achieve good digital resolution.
Number of Scans (NS) 16 - 64 (or more)Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
Spectral Width (SW) -2 to 12 ppmTo encompass all signals of interest.
Temperature Stable and controlled (e.g., 298 K)To maintain consistent chemical shifts and minimize experimental variability.
Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the FID.

  • Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to the entire spectrum to ensure a flat baseline.

  • Integration: Integrate the well-resolved, non-overlapping signal of the analyte and the residual proton signal of this compound.

  • Calculation: Calculate the purity or concentration of the analyte using the following formula:

    Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Puritystd = Certified purity of the internal standard

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_std Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample setup_params Set acquisition parameters (D1, NS, etc.) load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate signals phase_baseline->integrate calculate Calculate purity/ concentration integrate->calculate

References

A Researcher's Guide to Interpreting the Certificate of Analysis for Methylcyclohexane-d14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and isotopic enrichment of deuterated compounds like Methylcyclohexane-d14 are critical for experimental success. The Certificate of Analysis (CofA) is the primary document providing this vital information. This guide offers a comprehensive comparison of this compound with its non-deuterated counterpart and other deuterated analogs, supported by detailed experimental protocols to aid in the accurate interpretation of a CofA.

Understanding Key Quality Attributes

A thorough evaluation of a CofA for this compound involves assessing three principal parameters: chemical purity, isotopic purity (enrichment), and water content. These attributes determine the suitability of the compound for specific research applications, particularly in sensitive analytical techniques like NMR spectroscopy and mass spectrometry.

Chemical Purity: This value, typically determined by Gas Chromatography (GC), indicates the percentage of Methylcyclohexane (both deuterated and non-deuterated forms) relative to any other chemical impurities. High chemical purity is essential to avoid interference from extraneous compounds in experimental assays.

Isotopic Purity (Atom % D): This is a crucial parameter for deuterated compounds and is usually measured by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). It represents the percentage of deuterium atoms at the specified labeled positions. For this compound, a high atom % D signifies a greater degree of deuteration and, consequently, a lower abundance of partially deuterated or non-deuterated isotopologues.

Water Content: Measured by Karl Fischer titration, the water content is an important consideration as excess moisture can affect the stability of the compound and interfere with certain chemical reactions or analytical measurements.

Comparative Analysis of Methylcyclohexane and its Analogs

To provide a clear perspective on the specifications of this compound, the following table summarizes its key analytical data alongside non-deuterated Methylcyclohexane and other common deuterated solvents.

CompoundChemical FormulaMolecular Weight ( g/mol )Chemical PurityIsotopic Purity (Atom % D)Water Content
This compound C7D14112.27≥99%≥99.5%≤0.01%
Methylcyclohexane C7H1498.19≥99%N/A≤0.05%
Cyclohexane-d12 C6D1296.23≥99.5%≥99.6%N/A
Toluene-d8 C7D8100.19≥99%≥99.6%≤100 ppm

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to certify the quality of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

Objective: To separate and quantify volatile chemical impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Injector: Split/splitless inlet

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a high-purity solvent (e.g., hexane).

  • Injection: Inject 1 µL of the prepared sample into the GC with a split ratio of 50:1.

  • GC Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify and quantify impurities by comparing their mass spectra and retention times with a reference library (e.g., NIST). Calculate the chemical purity by determining the area percentage of the main Methylcyclohexane peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

Objective: To determine the isotopic enrichment (Atom % D) of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tube

Procedure:

  • Sample Preparation: Dissolve approximately 50 µL of this compound in 0.5 mL of a suitable NMR solvent that does not contain deuterium and has a known chemical shift (e.g., Chloroform-d containing 0.03% v/v TMS).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum. The absence or significant reduction of proton signals corresponding to methyl and cyclohexane protons confirms high deuteration.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans for good signal-to-noise ratio of any residual proton signals.

  • ²H (Deuterium) NMR Acquisition:

    • Acquire a deuterium NMR spectrum to observe the signals from the deuterated positions.

    • Pulse Program: A standard single-pulse experiment without proton decoupling.

  • Data Analysis: The isotopic purity is determined by comparing the integral of the residual proton signals in the ¹H NMR spectrum with the integral of the deuterium signals in the ²H NMR spectrum, or by quantitative ¹H NMR against a certified reference standard. For a highly deuterated compound like this compound, the residual proton signals should be very small.

Karl Fischer Titration for Water Content

Objective: To quantify the amount of water present in this compound.[1][2][3]

Instrumentation:

  • Coulometric or Volumetric Karl Fischer Titrator

Procedure:

  • Titrator Preparation: The titration vessel is filled with a suitable Karl Fischer solvent (e.g., a mixture of methanol and a suitable amine base). The solvent is then pre-titrated to a dry endpoint to eliminate any residual water.

  • Sample Introduction: A known weight or volume of the this compound sample is accurately injected into the titration vessel.

  • Titration: The titrator automatically adds the Karl Fischer reagent (containing iodine) until all the water in the sample has reacted. The endpoint is detected potentiometrically.

  • Calculation: The instrument calculates the water content based on the amount of Karl Fischer reagent consumed. The result is typically expressed in parts per million (ppm) or as a percentage.

Workflow for Certificate of Analysis Interpretation

The following diagram illustrates the logical workflow for a researcher when interpreting the Certificate of Analysis for this compound.

CofA_Interpretation_Workflow cluster_start cluster_analysis Analytical Data Review cluster_decision Decision Making start Receive Certificate of Analysis for this compound chemical_purity Review Chemical Purity (GC-MS) start->chemical_purity isotopic_purity Review Isotopic Purity (Atom % D by NMR/MS) start->isotopic_purity water_content Review Water Content (Karl Fischer) start->water_content spec_check Compare with Experimental Requirements chemical_purity->spec_check isotopic_purity->spec_check water_content->spec_check accept Accept Lot for Use spec_check->accept Meets Specs reject Reject Lot / Contact Supplier spec_check->reject Does Not Meet Specs

Caption: Workflow for Interpreting a Certificate of Analysis.

References

Navigating the Matrix: A Comparative Guide to Assessing and Mitigating Matrix Effects on Methylcyclohexane-d14 in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds in complex biological and environmental samples is paramount. However, the sample matrix—everything in the sample other than the analyte of interest—can significantly interfere with analytical measurements, a phenomenon known as the matrix effect. This guide provides a comprehensive comparison of strategies to assess and mitigate matrix effects on Methylcyclohexane-d14, a commonly used deuterated internal standard, with a focus on providing actionable experimental data and protocols.

Comparison of Matrix Effect Mitigation Strategies

The choice of strategy to counteract matrix effects depends on several factors, including the complexity of the matrix, the required level of accuracy and precision, and available resources. Below is a comparison of common approaches.

StrategyPrincipleAdvantagesDisadvantagesTypical Application
Isotope Dilution using this compound A known amount of this compound is added to the sample at the beginning of the sample preparation process. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for analyte loss during sample preparation and for signal suppression or enhancement.[5][8]High accuracy and precision as it compensates for both sample preparation variability and ionization effects.[5][8] Considered the "gold standard" for matrix effect correction.[5]Requires a deuterated standard for each analyte, which can be costly.[9] Potential for isotopic interference if not properly resolved.Analysis of VOCs in complex matrices such as blood, urine, soil, and water where high accuracy is critical.[3][4]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is as similar as possible to the samples being analyzed. This approach aims to replicate the matrix effects observed in the actual samples in the calibration standards.[7]Can be effective when a representative blank matrix is available. Does not require a deuterated internal standard for every analyte.Difficult to obtain a truly representative "blank" matrix, especially for biological samples.[7] Matrix variability between different lots of the same matrix can lead to inaccuracies.[2]Commonly used in food and environmental analysis where representative blank matrices are more readily available.
Standard Addition Known amounts of the analyte are added to several aliquots of the sample. The concentration of the analyte in the original sample is determined by extrapolating the calibration curve to the point where the signal is zero.[9]Compensates for matrix effects specific to each individual sample. Does not require a blank matrix.Time-consuming and requires a larger sample volume as multiple analyses are needed for each sample. Assumes a linear response.Suitable for complex and unique matrices where a representative blank is unavailable and high accuracy for a limited number of samples is required.
Sample Dilution The sample is diluted with a suitable solvent to reduce the concentration of interfering matrix components.[7]Simple and can be effective in reducing matrix effects, especially when the analytical method has sufficient sensitivity.[7]Reduces the concentration of the analyte, which may compromise the limit of detection. May not completely eliminate matrix effects.Useful for highly concentrated samples or when a quick reduction of matrix interference is needed, provided the analyte concentration remains within the detectable range.[7]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.

  • Sample Preparation:

    • Prepare three sets of samples:

      • Set A (Neat Solution): Spike the analyte and this compound into a clean solvent (e.g., methanol).

      • Set B (Pre-extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction procedure.

      • Set C (Post-extraction Spike): Extract the blank matrix first and then spike the analyte and this compound into the final extract.

  • Analysis: Analyze all three sets of samples using the developed GC-MS method.

  • Calculation of Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100

    • A ME value of 100% indicates no matrix effect, <100% indicates signal suppression, and >100% indicates signal enhancement.

Protocol 2: Quantitative Analysis using this compound as an Internal Standard
  • Internal Standard Spiking: Add a known and consistent amount of this compound solution to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation process.

  • Sample Preparation: Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).

  • GC-MS Analysis: Analyze the prepared samples.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the this compound peak area against the concentration of the analyte. Determine the concentration of the analyte in the samples using this calibration curve.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Complex Sample Spike Spike with This compound Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration FinalExtract Final Extract Concentration->FinalExtract GCMS GC-MS Analysis FinalExtract->GCMS Data Data Acquisition GCMS->Data PeakIntegration Peak Integration Data->PeakIntegration Data->PeakIntegration RatioCalculation Calculate Analyte/IS Peak Area Ratio PeakIntegration->RatioCalculation CalibrationCurve Calibration Curve RatioCalculation->CalibrationCurve ConcentrationDet Determine Analyte Concentration CalibrationCurve->ConcentrationDet

Caption: Workflow for quantitative analysis using an internal standard.

matrix_effect_assessment cluster_sets Sample Sets Preparation cluster_analysis Analysis cluster_calculation Calculation SetA Set A: Analyte + IS in Neat Solvent AnalysisA GC-MS Analysis of Set A SetA->AnalysisA SetB Set B: Blank Matrix + Analyte + IS (Pre-extraction) AnalysisB GC-MS Analysis of Set B SetB->AnalysisB SetC Set C: Blank Matrix Extract + Analyte + IS (Post-extraction) AnalysisC GC-MS Analysis of Set C SetC->AnalysisC CalcME Calculate Matrix Effect: (Area C / Area A) * 100 AnalysisA->CalcME CalcRE Calculate Recovery: (Area B / Area C) * 100 AnalysisB->CalcRE AnalysisC->CalcME AnalysisC->CalcRE

Caption: Workflow for assessing matrix effects.

Conclusion

The use of this compound as an internal standard is a robust and highly effective strategy for mitigating matrix effects in the analysis of volatile organic compounds in complex samples. While other methods such as matrix-matched calibration and standard addition have their applications, the isotope dilution method with a deuterated standard generally provides the most accurate and reliable results by compensating for variations throughout the entire analytical process. A thorough assessment of matrix effects during method development is crucial for ensuring the validity of quantitative data in regulated and research environments.

References

The Gold Standard of Quantification: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative gas chromatography-mass spectrometry (GC-MS) is paramount. A critical decision in developing robust analytical methods is the choice of an internal standard (IS), a compound added to samples at a known concentration to correct for analytical variability. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data and detailed protocols, to aid in the selection of the optimal standard for your research.

Stable isotope-labeled (SIL) internal standards, particularly those where hydrogen atoms are replaced by deuterium, are widely recognized as the gold standard for quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the unlabeled analyte, allowing for superior correction of variations throughout the entire analytical process—from sample preparation to detection.[1] Non-deuterated standards, often structural analogues, are compounds with a similar chemical structure to the analyte but are not isotopically labeled.[3] While they can compensate for some variability, their physical and chemical properties may differ more significantly from the analyte.

The Core Advantage: Mitigating Matrix Effects with Isotope Dilution

One of the most significant challenges in quantitative GC-MS, especially with complex biological matrices like plasma or tissue, is the "matrix effect." This phenomenon, caused by co-eluting endogenous components, can lead to unpredictable suppression or enhancement of the analyte signal, thereby compromising the accuracy of the results.

Deuterated internal standards are the most effective tool to combat these matrix effects.[4] This approach, known as isotope dilution mass spectrometry (IDMS), is based on the principle that the deuterated standard is chemically and physically almost identical to the analyte.[2] Consequently, it co-elutes during chromatographic separation and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[1] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and precise quantification.[3]

Performance Comparison: A Data-Driven Look

The superiority of deuterated internal standards is consistently demonstrated in experimental data, showcasing significant improvements in accuracy and precision. While non-deuterated standards can be a cost-effective alternative, they often introduce greater variability.

ParameterDeuterated Internal Standard (IS)Non-Deuterated (Analog) ISRationale
Accuracy (% Bias) -2.5%+15.2%The deuterated IS co-elutes and experiences nearly identical matrix effects as the analyte, providing superior correction and thus higher accuracy.[2][5]
Precision (%RSD) 4.8%16.3%By effectively correcting for variations in sample preparation and instrument response, the deuterated IS leads to significantly lower relative standard deviation and higher precision.[6][7]
Extraction Recovery Mirrors Analyte (e.g., 88%)May Differ (e.g., 75%)Due to slight differences in physicochemical properties like polarity, the recovery of an analog IS during sample preparation may not accurately reflect the analyte's recovery.
Matrix Effect CompensatedPartially CompensatedThe analog IS may not experience the same degree of ion suppression or enhancement as the analyte, leading to incomplete correction.[4]
Chromatographic Behavior Nearly identical retention timeDifferent retention timeThe structural difference of the analog IS leads to different elution times, meaning it does not sample the same matrix interferences as the analyte at the point of elution.[2]

This table summarizes typical performance data from comparative studies. Actual results may vary depending on the analyte, matrix, and specific internal standards used.

Potential Challenges and Considerations

While deuterated standards are superior, there are potential challenges to consider:

  • Chromatographic Isotope Effect: The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can sometimes cause the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[8] This can be problematic if the separation is not sufficient to prevent differential matrix effects.

  • Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms (like -OH or -NH), can sometimes exchange with protons from the solvent, compromising the integrity of the standard.[9]

  • Cost and Availability: Custom synthesis of deuterated standards can be expensive and time-consuming compared to readily available non-deuterated structural analogs.[9]

For non-deuterated standards, the primary drawback is their structural dissimilarity, which can lead to different extraction efficiencies and chromatographic behaviors, resulting in less effective correction for matrix effects.[1]

Experimental Protocol: Comparative GC-MS Analysis

Below is a detailed methodology for the quantitative analysis of a hypothetical "Analyte X" in human plasma, comparing the performance of a deuterated and a non-deuterated internal standard.

Objective: To quantify "Analyte X" in human plasma using either its deuterated analog ("Analyte X-d5") or a structural analog as the internal standard.

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of Analyte X in methanol.

  • Internal Standard Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of the deuterated IS (Analyte X-d5) and the non-deuterated IS (Structural Analog) in methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1-1000 ng/mL) by spiking blank human plasma with the Analyte X stock solution.[10]

  • Internal Standard Spiking Solution (100 ng/mL): Prepare working solutions for both the deuterated and non-deuterated internal standards in acetonitrile.[10]

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
  • Pipette 100 µL of each calibration standard, quality control sample, or unknown sample into separate microcentrifuge tubes.

  • Add 300 µL of the chosen Internal Standard Spiking Solution (either deuterated or non-deuterated) to every tube. Adding the IS early is critical to account for variability throughout the entire process.[3][10]

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the clear supernatant to a new set of tubes.

  • Add 600 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 2 minutes and then centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[10]

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 60°C (hold 1 min), ramp to 280°C at 20°C/min, and hold for 2 minutes.[10]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ions to Monitor: Monitor at least two characteristic ions for Analyte X and the corresponding mass-shifted ions for the deuterated IS, or the characteristic ions for the non-deuterated IS.[10]

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard in all samples.

  • Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area) for each sample.

  • Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.[10]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for sample analysis using an internal standard and the decision-making process for selecting the appropriate type of standard.

cluster_prep Sample Preparation cluster_analysis Analysis A Sample Aliquot (100 µL) B Add Internal Standard (300 µL) A->B C Protein Precipitation & Centrifugation B->C D Liquid-Liquid Extraction C->D E Evaporation & Reconstitution D->E F GC-MS Injection E->F Reconstituted Sample G Data Acquisition (SIM) F->G H Peak Integration G->H I Calculate Peak Area Ratio H->I J Quantification via Calibration Curve I->J

Workflow for quantitative GC-MS analysis using an internal standard.

Start Need for Quantitative Analysis CheckSIL Is a Deuterated (SIL) Standard Available and Affordable? Start->CheckSIL UseSIL Use Deuterated IS (Gold Standard) - High Accuracy - High Precision CheckSIL->UseSIL Yes UseAnalog Use Non-Deuterated (Analog) IS - Cost-Effective - Requires Thorough Validation CheckSIL->UseAnalog No End Reliable Quantitative Data UseSIL->End Validate Perform Rigorous Method Validation (Accuracy, Precision, Matrix Effects) UseAnalog->Validate Validate->End

References

Safety Operating Guide

Navigating the Safe Disposal of Methylcyclohexane-d14: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Methylcyclohexane-d14, a deuterated solvent used in various research applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Key Safety and Hazard Information

This compound is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor, causes skin irritation, may cause drowsiness or dizziness, and can be fatal if swallowed and enters the airways.[1][2][3][4] Furthermore, it is toxic to aquatic life with long-lasting effects.[2][4][5] Understanding these hazards is the first step in safe handling and disposal.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below. This information is critical for assessing risks and planning appropriate safety measures.

PropertyValueSource
CAS Number10120-28-2[1][3]
EC Number233-325-3[1]
Molecular FormulaC7D14[5]
Melting Point/Freezing Point-126.4 °C[1]
Initial Boiling Point and Boiling Range100.9 °C[1]
Flash Point-4 °C[1]
UN Number2296[6]

Procedural Steps for Proper Disposal

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following step-by-step procedure outlines the recommended course of action, from waste collection to final disposal.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams.[2]

    • Collect surplus and non-recyclable solutions in their original containers or in a designated, properly labeled, and sealed waste container.[2] The container must be compatible with flammable organic solvents.

    • Ensure the container is clearly labeled as "Hazardous Waste," "Flammable Liquid," and includes the full chemical name: "this compound."

  • Storage of Waste:

    • Store the waste container in a cool, well-ventilated area designated for hazardous waste storage.[7]

    • Keep the container away from heat, sparks, open flames, and other sources of ignition.[1][2][3][4][5] No smoking in the storage area.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact a licensed and qualified hazardous waste disposal company.[2][6] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Follow all packaging, labeling, and transportation requirements stipulated by the disposal company and relevant local, state, and federal regulations.

  • Handling of Contaminated Materials:

    • Any materials used to clean up spills of this compound (e.g., sand, diatomaceous earth, universal binding agents) must also be treated as hazardous waste and placed in a sealed container for disposal.[1][2]

    • Contaminated personal protective equipment (PPE), such as gloves, should be disposed of as hazardous waste.

    • Empty containers that held this compound should be handled as if they still contain the product until they have been properly decontaminated.[2][7]

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated segregate Segregate Waste: Do not mix with other chemicals start->segregate collect Collect in a Labeled, Sealed Container segregate->collect store Store in a Cool, Well-Ventilated Area Away from Ignition Sources collect->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor spill Spill or Contamination Occurs store->spill provide_sds Provide Safety Data Sheet (SDS) to Vendor contact_vendor->provide_sds package_transport Package and Label for Transport per Vendor & Regulatory Requirements provide_sds->package_transport disposal Final Disposal by Licensed Vendor package_transport->disposal end End: Safe and Compliant Disposal disposal->end spill->contact_vendor No cleanup Clean up with Inert Absorbent Material spill->cleanup Yes dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_cleanup dispose_cleanup->collect

Disposal Workflow for this compound

By adhering to these procedures and consulting with certified waste disposal professionals, laboratories can ensure the safe and environmentally responsible management of this compound waste. This commitment to safety and compliance is integral to the integrity of scientific research.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methylcyclohexane-d14

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount for the secure and effective use of Methylcyclohexane-d14 in any laboratory setting. This guide provides drug development professionals, researchers, and scientists with critical information for the safe handling, operation, and disposal of this deuterated, flammable solvent. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.

This compound is a highly flammable liquid and vapor that can be fatal if swallowed or inhaled.[1][2][3] It is also known to cause skin irritation and may lead to drowsiness or dizziness.[1][2][4] Furthermore, this chemical is toxic to aquatic life with long-lasting effects.[1][4][5]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield. Must meet EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and vapors that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of after contamination.[1]Prevents skin contact, which can cause irritation.[1][2][4]
Body Protection Flame-retardant and antistatic protective clothing. A lab coat should be worn over personal clothing.[1]Protects against accidental splashes and reduces the risk of ignition from static electricity.
Respiratory Protection To be used in case of insufficient ventilation. A full-face respirator with an appropriate organic vapor cartridge is recommended.Protects against inhalation of vapors, which can cause respiratory irritation and dizziness.[2][4]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure for handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[6]

    • Remove all potential ignition sources, including open flames, hot surfaces, and spark-producing equipment.[1][7]

    • Have a spill kit with non-combustible absorbent materials (e.g., sand, vermiculite) readily available.[1]

    • Ensure all containers are properly labeled.

  • Handling :

    • Ground and bond all containers and receiving equipment to prevent static discharge.[2][7]

    • Use only non-sparking tools.[2][7]

    • Dispense the liquid carefully to avoid splashing.

    • Keep containers tightly closed when not in use.[7]

  • Post-Handling :

    • Wash hands thoroughly after handling.[4]

    • Decontaminate the work area.

    • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[7] Recommended storage temperature is 15-25°C.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations.

  • Waste Collection :

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams.[1]

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[1][6]

    • Contaminated materials (e.g., gloves, absorbent pads) should also be treated as hazardous waste.

    • Empty containers may retain product residue and should be disposed of as hazardous waste.[5]

  • Environmental Precautions :

    • Prevent the chemical from entering drains, surface water, or groundwater.[4]

Quantitative Data

The following tables summarize the key physical and safety properties of this compound.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₇D₁₄[5][8]
Molecular Weight 112.27 g/mol [9]
Appearance Colorless liquid[10]
Boiling Point 100.9 °C to 101 °C[4]
Melting Point -126.4 °C to -126 °C[4]
Flash Point -4 °C (closed cup)[4]
Density 0.88 g/mL at 25 °C

Safety and Hazard Information

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable Liquid🔥DangerH225: Highly flammable liquid and vapor.[1][4]
Aspiration HazardkesehatanDangerH304: May be fatal if swallowed and enters airways.[1][4]
Skin IrritationWarningH315: Causes skin irritation.[1][4]
Specific Target Organ ToxicityWarningH336: May cause drowsiness or dizziness.[1][4]
Hazardous to the Aquatic EnvironmentlingkunganWarningH411: Toxic to aquatic life with long lasting effects.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage cluster_disposal Disposal A Assess Risks & Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Prepare Spill Kit C->D E Ground and Bond Containers D->E F Use Non-Sparking Tools E->F G Dispense Chemical F->G H Seal Container After Use G->H I Decontaminate Work Area H->I J Store in Cool, Ventilated Area I->J K Collect in Labeled Hazardous Waste Container J->K L Arrange for Licensed Disposal K->L

Caption: Workflow for Safe Handling of this compound

References

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Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.